Benzyloxyacetaldehyde dimethyl acetal
Description
Properties
IUPAC Name |
2,2-dimethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBBLPNYKECAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427364 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-97-0 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal (CAS No. 127657-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyloxyacetaldehyde dimethyl acetal, a key building block and protecting group in modern organic synthesis. With the CAS Number 127657-97-0, this compound serves as a stable and versatile precursor to the reactive benzyloxyacetaldehyde. Its application is particularly prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. This document details its physicochemical properties, synthesis, and applications, supported by experimental protocols and schematic diagrams to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a colorless to pale yellow liquid. Its chemical structure features a benzyl ether moiety and a dimethyl acetal group, which masks a reactive aldehyde functionality. This structure confers stability under various reaction conditions, making it a valuable intermediate in multi-step syntheses.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 127657-97-0 | [3] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |
| Molecular Weight | 196.24 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 80-82 °C at 0.5 mmHg | [1][3] |
| Density | 1.04 g/cm³ | [3] |
| Refractive Index | 1.49 | [3] |
| Storage | Store long-term at 2-8°C | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹³C NMR | Chemical shifts are available in spectral databases. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of benzyloxyacetaldehyde. The aldehyde itself can be prepared by the oxidation of 2-benzyloxyethanol.
Synthesis of Benzyloxyacetaldehyde from 2-Benzyloxyethanol
A common method for the synthesis of benzyloxyacetaldehyde is the oxidation of 2-benzyloxyethanol. Various oxidation methods are known in the literature. One such method involves the use of dimethyl sulfoxide (DMSO) based oxidation systems.
Experimental Protocol: Oxidation of 2-Benzyloxyethanol
This protocol is a general representation based on known oxidation reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Benzyloxyethanol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride or trifluoroacetic anhydride in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled solution.
-
After stirring for a short period, add a solution of 2-benzyloxyethanol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for the recommended time (typically 30-60 minutes).
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude benzyloxyacetaldehyde.
-
The crude product can be purified by flash column chromatography.
Synthesis of this compound
The protection of the aldehyde group as a dimethyl acetal is a standard procedure in organic synthesis. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.
Experimental Protocol: Acetalization of Benzyloxyacetaldehyde
This protocol is a general method for dimethyl acetal formation and should be optimized for this specific substrate.
Materials:
-
Benzyloxyacetaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyloxyacetaldehyde in a mixture of anhydrous methanol and trimethyl orthoformate.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent such as DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Role in Organic Synthesis and Drug Development
This compound serves as a stable and protected form of benzyloxyacetaldehyde. The aldehyde functionality is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. The benzyloxy group itself can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions.
The primary utility of this compound lies in its role as a C2 building block in the synthesis of more complex molecules. After deprotection of the acetal to reveal the aldehyde, it can undergo reactions such as aldol additions, Wittig reactions, and reductions.
Deprotection of the Dimethyl Acetal
The dimethyl acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.
Experimental Protocol: Deprotection of this compound
This is a general protocol for acetal deprotection.
Materials:
-
This compound
-
Acetone/water mixture
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an acetone/water mixture.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyloxyacetaldehyde.
Application in the Synthesis of Bioactive Molecules
While a specific signaling pathway directly involving this compound is not prominently documented, its precursor, benzyloxyacetaldehyde, is a known starting material in the total synthesis of various natural products and pharmaceutically relevant molecules. For instance, it has been utilized in the synthesis of myxothiazols, a class of compounds known for their antifungal activity.[2][4] The acetal provides a stable way to introduce the benzyloxyacetaldehyde fragment into a synthetic route.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthetic workflow involving this compound.
References
An In-depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxyacetaldehyde dimethyl acetal is a valuable chemical intermediate, primarily utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a versatile protected aldehyde functionality and a benzyl ether, making it a key component for the introduction of benzyloxyalkyl moieties into more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a general synthetic protocol, and describes its application as a protecting group in synthetic workflows.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 196.24 g/mol | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| CAS Number | 127657-97-0 | [1] |
| Boiling Point | 80-82 °C at 0.5 mmHg | [2] |
| Density | 1.04 g/cm³ | [2] |
| Refractive Index | 1.49 | [2] |
Synthesis and Applications
This compound serves as a crucial intermediate in the synthesis of various organic compounds, including heterocyclic structures and bioactive molecules.[3] Its primary role in drug development is to facilitate the incorporation of a benzyloxyalkyl group into a target molecule.
Synthetic Protocol: Acetalization of Benzyloxyacetaldehyde
Materials:
-
Benzyloxyacetaldehyde
-
Methanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, if using a water-immiscible solvent)
Procedure:
-
To a solution of benzyloxyacetaldehyde in anhydrous methanol (or an anhydrous solvent like dichloromethane), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
If a water-immiscible solvent is used, the reaction can be driven to completion by removing the water byproduct using a Dean-Stark apparatus.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure.
Application as a Protecting Group
The dimethyl acetal group serves as a stable protecting group for the aldehyde functionality, which is susceptible to a wide range of reaction conditions, including oxidation, reduction, and nucleophilic attack. The following is a general protocol for its use.
Protection of an Aldehyde:
The synthetic protocol outlined in section 2.1 describes the protection of benzyloxyacetaldehyde.
Deprotection to Regenerate the Aldehyde:
The aldehyde can be readily regenerated from the acetal by acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Aqueous acid (e.g., dilute hydrochloric acid, acetic acid)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
Procedure:
-
Dissolve the this compound in a mixture of an organic solvent and aqueous acid.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected benzyloxyacetaldehyde.
Signaling Pathway Involvement
A thorough review of the available scientific literature did not yield any information regarding the direct involvement of this compound in any specific signaling pathways. Its primary role reported is as a synthetic intermediate. Further research may be required to elucidate any potential biological activity.
Logical Workflow
The following diagram illustrates a typical logical workflow for the synthesis and utilization of this compound in a research and development context.
References
An In-depth Technical Guide to the Physical Properties of Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of benzyloxyacetaldehyde dimethyl acetal. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a key intermediate in various organic syntheses.[1] A thorough understanding of its physical characteristics is essential for its effective use in laboratory and industrial settings.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Physical Property | Value | Units |
| Molecular Weight | 196.24[1][2][3], 196.25[4] | g/mol |
| Molecular Formula | C₁₁H₁₆O₃[1][2] | - |
| Boiling Point | 80-82[1][5] | °C at 0.5 mmHg |
| Density | 1.035[1][6] | g/cm³ |
| Refractive Index | 1.4895[5] | - |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]
Method: Capillary Method [8][9]
-
Sample Preparation: Place a small amount of this compound into a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the assembly in a heating bath (e.g., oil bath or a Thiele tube).[8]
-
Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]
-
Observation: The boiling point is the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon cooling.[8][9]
Alternative Method: Simple Distillation [7][10]
For larger quantities, a simple distillation apparatus can be used. The boiling point is the constant temperature observed on the thermometer as the liquid is distilling.[10]
Determination of Density
Density is the mass of a substance per unit volume.[11]
Method: Volumetric Measurement [11][12][13][14]
-
Mass Measurement: Weigh a clean and dry graduated cylinder or pycnometer (density bottle) on an analytical balance.[11][12]
-
Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.[11][12]
-
Final Mass Measurement: Reweigh the container with the liquid.[11][12]
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[12] It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.[11]
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.
Method: Refractometer
-
Calibration: Calibrate the refractometer using a standard with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.
-
Reading: Read the refractive index value from the scale.
Alternative Method: Liquid Lens Method [15][16]
This method involves placing a drop of the liquid on a plane mirror and then placing a convex lens on top of the liquid drop. The focal lengths of the convex lens alone and the combination of the convex lens and the liquid lens are determined. The refractive index of the liquid can then be calculated using the lens maker's formula.[16]
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 127657-97-0 [sigmaaldrich.com]
- 5. This compound | 127657-97-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. vernier.com [vernier.com]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. wjec.co.uk [wjec.co.uk]
- 14. scribd.com [scribd.com]
- 15. uotechnology.edu.iq [uotechnology.edu.iq]
- 16. byjus.com [byjus.com]
Synthesis of Benzyloxyacetaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of benzyloxyacetaldehyde dimethyl acetal, a valuable building block in organic synthesis. The synthesis is presented as a two-step process: the oxidation of 2-benzyloxyethanol to benzyloxyacetaldehyde, followed by the acid-catalyzed acetalization to yield the final product. This document outlines the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and procedural diagrams to ensure reproducibility and clarity for researchers in the field.
I. Synthesis Overview and Data
The overall synthetic pathway involves two key transformations. Initially, 2-benzyloxyethanol is oxidized to form the intermediate, benzyloxyacetaldehyde. Subsequently, this aldehyde undergoes an acid-catalyzed reaction with methanol and a dehydrating agent to produce the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis, including molecular weights, reaction yields, and physical properties of the involved compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Yield (%) | Purity (%) |
| 2-Benzyloxyethanol | C₉H₁₂O₂ | 152.19 | Liquid | 128-130 / 13 mmHg | - | - |
| Benzyloxyacetaldehyde | C₉H₁₀O₂ | 150.17 | Pale Yellow Oil | 118-120 / 13 mmHg | 71.4 | - |
| This compound | C₁₁H₁₆O₃ | 196.24 | Liquid | 80-82 / 0.5 mmHg[1] | >95 (Estimated) | >95[1] |
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of benzyloxyacetaldehyde and its subsequent conversion to this compound.
Step 1: Synthesis of Benzyloxyacetaldehyde from 2-Benzyloxyethanol
This protocol is adapted from a patented procedure involving the oxidation of 2-benzyloxyethanol.
Materials:
-
2-Benzyloxyethanol
-
Nitroxy radical (e.g., 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy)
-
A compound capable of generating hypochlorous acid (e.g., sodium hypochlorite solution and a proton source)
-
Solvent (e.g., toluene)
-
Sodium thiosulfate
-
Saturated aqueous solution of sodium chloride
-
Deionized water
Procedure:
-
In a reaction vessel, prepare a solution by mixing 2-benzyloxyethanol, a catalytic amount of the nitroxy radical, and the compound for generating hypochlorous acid in a suitable solvent such as toluene.
-
Adjust the temperature of the mixture to a range of 0 to 30°C.
-
Slowly add the hypochlorite compound to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion of the reaction, add a reducing agent like sodium thiosulfate to quench any remaining hypochlorous acid.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude benzyloxyacetaldehyde by vacuum distillation, collecting the fraction at 118-120°C / 13 mmHg. This procedure is reported to yield 71.4% of the desired aldehyde.
Step 2: Synthesis of this compound
This protocol is a generalized procedure for the formation of dimethyl acetals from aldehydes using an acid catalyst and a dehydrating agent.[2][3]
Materials:
-
Benzyloxyacetaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, or methanol can be used as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add benzyloxyacetaldehyde and anhydrous methanol. Using methanol as the solvent is common for dimethyl acetal formation.
-
Add trimethyl orthoformate (1.2-1.5 equivalents) to the mixture. This reagent acts as a dehydrating agent, driving the equilibrium towards acetal formation.[3]
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a small amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the progress of the reaction by TLC or GC analysis until the starting aldehyde is consumed.[4]
-
Once the reaction is complete, quench the acid catalyst by adding a saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.[2][4]
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation, collecting the fraction at 80-82°C / 0.5 mmHg.[1]
III. Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
In-depth Technical Guide on [(2,2-dimethoxyethoxy)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(2,2-dimethoxyethoxy)methyl]benzene, a versatile bifunctional molecule utilized in organic synthesis. Its structure incorporates both a stable benzyl ether and a masked aldehyde in the form of a dimethyl acetal, making it a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. This document details the chemical properties, a robust synthetic protocol via the Williamson ether synthesis, and its application as a key intermediate. Special emphasis is placed on its role as a protecting group strategy enabler in multi-step syntheses.
Chemical Identity and Properties
The compound commonly known as benzyloxyacetaldehyde dimethyl acetal is systematically named [(2,2-dimethoxyethoxy)methyl]benzene according to IUPAC nomenclature.[1][2] It is a colorless to pale yellow liquid under standard conditions.
Table 1: Physicochemical Properties of [(2,2-dimethoxyethoxy)methyl]benzene
| Property | Value | Reference |
| IUPAC Name | [(2,2-dimethoxyethoxy)methyl]benzene | [1][2] |
| CAS Number | 127657-97-0 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Boiling Point | 80-82 °C | [3] |
| Density | 1.035 g/cm³ | [3] |
Synthesis via Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of [(2,2-dimethoxyethoxy)methyl]benzene is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the alkoxide of 2,2-dimethoxyethanol on benzyl bromide.
Reaction Scheme
The overall reaction is as follows:
Caption: General scheme of the Williamson ether synthesis for [(2,2-dimethoxyethoxy)methyl]benzene.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.
Materials:
-
2,2-Dimethoxyethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Formation of the Alkoxide: The flask is cooled to 0 °C in an ice bath. A solution of 2,2-dimethoxyethanol (1.0 equivalent) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure complete formation of the alkoxide.
-
Addition of Benzyl Bromide: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure [(2,2-dimethoxyethoxy)methyl]benzene.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of [(2,2-dimethoxyethoxy)methyl]benzene makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals. The benzyl group serves as a robust protecting group for the hydroxyl functionality, while the dimethyl acetal masks a reactive aldehyde.
Protecting Group Strategy
In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. The dimethyl acetal protects the aldehyde from nucleophilic attack and oxidation/reduction, and it can be readily deprotected under acidic conditions to reveal the aldehyde for further transformations.
Caption: Logical workflow of a protecting group strategy utilizing a benzyloxy and acetal moiety.
Intermediate in the Synthesis of Bioactive Molecules
While direct application of [(2,2-dimethoxyethoxy)methyl]benzene in the synthesis of a specific marketed drug is not prominently documented, its structural motifs are key in the synthesis of various bioactive compounds. For instance, benzyloxy-protected aldehydes are precursors in the synthesis of certain C-nucleosides, which are a class of compounds investigated for their antiviral and antimicrobial properties.[4] The aldehyde functionality, once unmasked, can undergo reactions such as Wittig olefination or condensation with nucleophiles to build the carbon skeleton of the target molecule.
For example, a plausible synthetic route towards a simplified acyclic nucleoside analogue could involve the deprotection of the acetal to the aldehyde, followed by a Horner-Wadsworth-Emmons reaction to introduce a phosphonate-containing side chain, and subsequent modifications to introduce a nucleobase mimic.
Conclusion
[(2,2-dimethoxyethoxy)methyl]benzene is a synthetically useful building block that offers the strategic advantage of a masked aldehyde and a protected hydroxyl group. The Williamson ether synthesis provides a reliable method for its preparation. Its utility in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry research, underscores its importance for professionals in drug development. Future applications may see this and similar intermediates employed in the synthesis of novel therapeutic agents where precise control of functional group reactivity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Spectral Data of Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectral data for benzyloxyacetaldehyde dimethyl acetal (CAS No. 127657-97-0). Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies based on the compound's functional groups. Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.
Compound Overview
Compound Name: this compound Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Structure:

Predicted and Expected Spectral Data
The following sections summarize the predicted and expected spectral data for this compound. The NMR and MS data are computationally predicted, while the IR data is based on characteristic frequencies of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | C₆H₅ - |
| ~ 4.55 | Singlet | 2H | -O-CH₂ -Ph |
| ~ 4.50 | Triplet | 1H | -CH (OCH₃)₂ |
| ~ 3.55 | Doublet | 2H | -CH₂ -CH(OCH₃)₂ |
| ~ 3.35 | Singlet | 6H | -CH(OCH₃ )₂ |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 138.0 | Quaternary Aromatic Carbon (C-ipso) |
| ~ 128.4 | Aromatic CH (C-ortho, C-meta) |
| ~ 127.7 | Aromatic CH (C-para) |
| ~ 103.0 | Acetal Carbon (C H(OCH₃)₂) |
| ~ 73.0 | Methylene Carbon (-O-C H₂-Ph) |
| ~ 71.0 | Methylene Carbon (-C H₂-CH) |
| ~ 54.0 | Methoxy Carbons (-OC H₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for an aromatic ring, an ether, and an acetal functional group.[1][2]
| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600, 1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | Strong | C-O Stretch | Ether & Acetal |
Mass Spectrometry (MS)
The Electron Ionization (EI) mass spectrum is predicted to show the following fragmentation pattern.
| Predicted m/z | Proposed Ion Structure / Formula | Likely Fragmentation Pathway |
| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the acetal group |
| 91 | [C₇H₇]⁺ | Benzyl cation (rearranged to tropylium ion) |
| 75 | [C₃H₇O₂]⁺ | Dimethoxyethyl cation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-25 mg of the liquid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[3] The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[4]
-
Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument first.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.
-
After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[4]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to the mass spectrometer.
-
Ionization (Electron Impact - EI):
-
The sample molecules in the vapor phase are bombarded by a high-energy beam of electrons (typically 70 eV).[5]
-
This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
-
Fragmentation and Analysis:
-
The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection: A detector measures the abundance of each ion at a specific m/z, and the data is plotted as a mass spectrum showing relative intensity versus m/z. The most intense peak is known as the base peak and is assigned a relative intensity of 100.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.
Caption: Workflow for compound identification using spectroscopic methods.
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Benzyloxyacetaldehyde Dimethyl Acetal: A Technical Guide to Its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of benzyloxyacetaldehyde dimethyl acetal is presented in Table 1. These properties provide context for its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |
| Molecular Weight | 196.24 g/mol | [1][2] |
| Physical State | Liquid | [1][3][4] |
| Appearance | Colorless | [3][4] |
| Boiling Point | 80 - 82 °C at 0.5 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Refractive Index | 1.49 | [1] |
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively reported in publicly available safety data sheets or chemical databases.[3][4][5] However, based on its chemical structure and information available for analogous compounds, a qualitative solubility profile can be inferred.
Inference from Structural Analogs:
The related compound, benzaldehyde dimethyl acetal, is reported to be soluble in alcohol and has an estimated water solubility of 4377 mg/L at 25 °C, while also being described as insoluble in water.[6][7] This suggests that this compound is likely to exhibit good solubility in organic solvents, particularly alcohols, and poor solubility in water.
A summary of the expected and reported solubility is presented in Table 2.
| Solvent | Expected/Reported Solubility | Reference |
| Water | Poor/Insoluble (inferred) | [6][7] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble (inferred) | [6] |
| Organic Solvents (e.g., DMSO) | Likely Soluble (general principle) |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a test chemical like this compound, adapted from established methodologies for cytotoxicity testing.[8]
Objective: To determine the solubility of this compound in a stepwise manner in aqueous and organic solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., cell culture medium, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Initial High Concentration Screening (e.g., 20 mg/mL): a. Weigh approximately 10 mg of this compound into a glass test tube. b. Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.[8] c. Vigorously mix the solution using a vortex mixer for at least 30 seconds. d. Visually inspect for complete dissolution. If not fully dissolved, sonicate in a water bath for a defined period (e.g., 15-30 minutes). e. If the compound dissolves completely, it is considered soluble at this concentration.
-
Stepwise Dilution for Insoluble Compounds: a. If the compound is not soluble at 20 mg/mL, perform a serial dilution to determine the approximate solubility. b. For example, if insoluble in an aqueous medium, a subsequent test can be performed at 2 mg/mL and then 0.2 mg/mL by adding more solvent to the initial mixture.[8]
-
Testing in Organic Solvents: a. If the compound exhibits low solubility in aqueous media, repeat the procedure with organic solvents commonly used in drug development, such as DMSO or ethanol.[8] b. A higher initial concentration (e.g., 200 mg/mL) can be tested in these solvents.[8]
-
Documentation: a. Record the highest concentration at which the compound completely dissolves in each solvent. b. Note any observations, such as the formation of a precipitate, color change, or immiscibility.
Visualizing Experimental and Logical Workflows
To aid in the practical application of solubility determination and to understand the factors influencing it, the following diagrams are provided.
Caption: Workflow for determining the solubility of a chemical compound.
Caption: Key factors that determine the solubility of an acetal.
References
- 1. 127657-97-0 this compound AKSci J53364 [aksci.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Genesis of a Key Chiral Building Block: A Technical History of Benzyloxyacetaldehyde Dimethyl Acetal
Introduction
Benzyloxyacetaldehyde dimethyl acetal, systematically named 2-(benzyloxy)-1,1-dimethoxyethane, has emerged as a valuable C2-synthon in modern organic chemistry, particularly in the stereoselective synthesis of complex molecules such as nucleoside analogues. Its utility lies in the masked aldehyde functionality, which allows for the introduction of a two-carbon unit with a protected hydroxyl group, facilitating intricate molecular constructions. This technical guide delves into the discovery and historical development of this reagent, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
Discovery and Early Synthesis
The precise first synthesis of this compound is not definitively documented in a singular, seminal publication. However, its emergence is intrinsically linked to the burgeoning field of nucleoside analogue synthesis in the latter half of the 20th century. The search for potent antiviral and anticancer agents spurred the development of novel chiral building blocks to construct modified sugar moieties.
A pivotal moment in the application, and likely the early synthesis, of this compound can be attributed to the work of Belleau and his collaborators in the divergent synthesis of dioxolane nucleosides. Their strategy utilized readily available chiral precursors, such as L-ascorbic acid, to introduce stereocenters into the target molecules. This compound served as a key electrophile in the formation of a dioxolane ring system, a core component of these nucleoside analogues.
The general synthetic approach to this compound involves a two-step process: the benzylation of a suitable two-carbon starting material followed by the protection of the aldehyde functionality as a dimethyl acetal.
Logical Workflow for the Synthesis of this compound
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on established chemical transformations.
Protocol 1: Synthesis from 2-Benzyloxyethanol
Step 1: Oxidation of 2-Benzyloxyethanol to Benzyloxyacetaldehyde
-
To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents).
-
Stir the mixture for 30 minutes, then add a solution of 2-benzyloxyethanol (1.0 equivalent) in DCM.
-
Continue stirring for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzyloxyacetaldehyde.
Step 2: Acetalization of Benzyloxyacetaldehyde
-
Dissolve the crude benzyloxyacetaldehyde in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Protocol 2: Direct Synthesis from Bromoacetaldehyde Dimethyl Acetal
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add benzyl alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium benzylate solution to 0 °C and add bromoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Method |
| Synthesis Yield | ||
| From 2-Benzyloxyethanol | 75-85% (over two steps) | Swern Oxidation followed by Acetalization |
| From Bromoacetaldehyde Dimethyl Acetal | 80-90% | Williamson Ether Synthesis |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₆O₃ | - |
| Molecular Weight | 196.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 80-82 °C at 0.5 mmHg | Vacuum Distillation |
| Density | 1.04 g/cm³ | Pycnometry |
| Refractive Index | 1.49 | Refractometry |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.39-7.27 (m, 5H), 4.57 (s, 2H), 4.54 (t, J=5.2 Hz, 1H), 3.56 (d, J=5.2 Hz, 2H), 3.39 (s, 6H) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.1, 128.4, 127.7, 127.6, 103.4, 73.3, 71.1, 54.2 | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry (EI) m/z | 196 (M⁺), 165, 107, 91 (base peak), 77, 65 | Electron Ionization Mass Spectrometry |
Signaling Pathways and Applications
This compound is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a precursor for the synthesis of biologically active molecules. The following diagram illustrates its application in the synthesis of a generic dioxolane nucleoside analogue.
Application Workflow: Synthesis of a Dioxolane Nucleoside Analogue
Conclusion
The history of this compound is a testament to the enabling power of synthetic chemistry in the advancement of medicine. While its discovery may not be marked by a single eureka moment, its gradual emergence and adoption as a key building block have been instrumental in the development of complex, life-saving therapeutics. The methodologies for its synthesis are well-established, and its continued application in the synthesis of novel bioactive compounds ensures its relevance in the field of drug discovery and development for the foreseeable future.
Benzyloxyacetaldehyde dimethyl acetal safety and handling
An In-depth Technical Guide to the Safety and Handling of Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS No. 127657-97-0). The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound is a colorless liquid used as an intermediate and building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 127657-97-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][5] |
| Molecular Weight | 196.24 - 196.25 g/mol | [1][5] |
| Appearance | Colorless to Yellow Liquid | [2][3] |
| Odor | No information available | [2][3] |
| Boiling Point | 80 - 82 °C @ 0.5 mmHg | [2][6] |
| Density | 1.035 - 1.04 g/cm³ | [1][6] |
| Refractive Index | 1.49 | [6] |
| Purity | 95% - 97% | [1][6] |
| Solubility | No information available | [2][7] |
Hazard Identification and Toxicological Information
There are some discrepancies in the hazard classification of this compound among suppliers. While one source indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard[2], other suppliers provide GHS hazard statements. It is crucial to note that the toxicological properties have not been fully investigated.[2][7]
GHS Hazard Classification Summary:
| Hazard Statement | Code | Description | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [6] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [6] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [6] |
Pictogram:
-
GHS07 (Exclamation Mark)
Summary of Toxicological Effects:
-
Acute Toxicity: No specific data is available. The toxicological properties have not been fully investigated.[2][7]
-
Skin Contact: May cause skin irritation.[6]
-
Eye Contact: May cause serious eye irritation.[6]
-
Inhalation: May cause respiratory irritation.[6]
-
Ingestion: May be harmful if swallowed.
-
Carcinogenicity, Mutagenicity, and Reproductive Effects: No information is available regarding these effects.[2]
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk and ensure safety.
Handling Procedures
-
Ventilation: Always use in a well-ventilated area.[2][4][7] Local exhaust ventilation is recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][7]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8]
-
Ignition Sources: Keep away from heat and sources of ignition.[2]
Storage Conditions
-
Environment: Store in a dry, cool, and well-ventilated place.[2][4]
-
Long-Term Storage: For long-term storage, keep refrigerated at 2-8°C.[6]
-
Inert Atmosphere: Some sources recommend storing under a nitrogen atmosphere.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Experimental Protocols
While specific experimental protocols for toxicity studies are not available in the provided search results, this section outlines standard procedures for response to exposure and spills based on safety data sheet recommendations.
First-Aid Measures
A standardized first-aid response protocol is critical.
Caption: First-aid response workflow for exposure incidents.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if symptoms develop.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2][3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder).[7] Collect the material into a suitable, labeled container for disposal.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[7] Containers may burn if exposed to fire.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.[2]
-
Chemical Stability: The substance is stable under recommended storage conditions.[2][7]
-
Conditions to Avoid: Avoid exposure to heat and incompatible materials.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide.[7]
Safe Handling Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: A logical workflow for handling this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. 127657-97-0 this compound AKSci J53364 [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
In-Depth Technical Guide to the Chemical Stability of Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of benzyloxyacetaldehyde dimethyl acetal, a key intermediate in organic synthesis. Due to the limited availability of direct stability data for this specific compound, this document extrapolates information from analogous structures, primarily other acetals, and established principles of chemical degradation. It outlines potential degradation pathways, recommended storage conditions, and detailed, illustrative experimental protocols for forced degradation studies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to anticipate and mitigate stability challenges.
Introduction
This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its acetal and benzyloxy functionalities, while synthetically useful, are also susceptible to degradation under certain environmental conditions. Understanding the chemical stability of this compound is therefore critical for ensuring the integrity of synthetic processes, the quality of intermediates, and the safety and efficacy of final products. This guide details the anticipated stability profile of this compound and provides methodologies for its assessment.
Chemical Structure and Properties
-
IUPAC Name: 1-(benzyloxy)-2,2-dimethoxyethane
-
Appearance: Colorless liquid[4]
-
Storage: Recommended long-term storage at 2-8°C.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
Anticipated Chemical Stability
Based on the structure of this compound, its stability is primarily influenced by the acetal and benzyloxy functional groups.
Hydrolytic Stability
The acetal group is known to be susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde and alcohol.[6][7] The general mechanism for the acid-catalyzed hydrolysis of an acetal involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to the aldehyde and another molecule of alcohol.
Conversely, acetals are generally stable under neutral and basic conditions.[7] Therefore, this compound is expected to be stable in neutral and alkaline aqueous solutions but will likely degrade in acidic environments. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Oxidative Stability
The benzyloxy group, specifically the benzylic C-H bonds, can be susceptible to oxidation. Strong oxidizing agents can potentially oxidize the benzylic position, leading to the formation of various degradation products. Safety data sheets for similar compounds recommend avoiding strong oxidizing agents.[8]
Thermal Stability
The compound is stated to be "stable under normal conditions" in several safety data sheets, suggesting a reasonable degree of thermal stability at ambient temperatures.[4][8] However, elevated temperatures can accelerate degradation processes, particularly in the presence of other stressors like acid or oxygen.
Photostability
While no specific photostability data is available, compounds containing aromatic rings, such as the benzyl group in this compound, can be susceptible to photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is acid-catalyzed hydrolysis. A secondary pathway could involve oxidation at the benzylic position.
Caption: Potential degradation pathways of this compound.
Illustrative Quantitative Stability Data
The following tables present hypothetical quantitative data to illustrate the expected stability profile of this compound under various conditions. This data is for illustrative purposes only and is not derived from experimental results.
Table 1: Illustrative Hydrolytic Stability Data
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 2.0 | 25 | 2.5 |
| 4.0 | 25 | 48 |
| 7.0 | 25 | > 1000 |
| 9.0 | 25 | > 1000 |
| 4.0 | 40 | 12 |
Table 2: Illustrative Oxidative Stability Data (in the presence of 3% H₂O₂)
| Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 25 | 24 | 85 |
| 40 | 24 | 60 |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11] The following are detailed, illustrative protocols for conducting forced degradation studies on this compound.
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution into a separate vial.
-
Add the stressor (acid, base, or oxidizing agent).
-
Incubate the samples at the specified temperature for a defined period.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Caption: General workflow for forced degradation studies.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 40°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 40°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Thermal Degradation
-
Place a vial containing the stock solution in an oven at 60°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Cool the samples to room temperature.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Photostability
-
Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Sample both the exposed and control solutions at appropriate time intervals.
-
Analyze the samples by HPLC.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.
-
Illustrative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method validation should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.
Conclusion
While specific experimental data on the chemical stability of this compound is not widely available, its chemical structure allows for a reasoned assessment of its stability profile. The acetal functionality is the most probable site of degradation, particularly through acid-catalyzed hydrolysis. The benzyloxy group may be susceptible to oxidation. This guide provides a framework for understanding these potential instabilities and offers detailed, illustrative protocols for conducting forced degradation studies. The information presented herein should enable researchers and drug development professionals to handle and utilize this important chemical intermediate with a proactive approach to stability considerations, ensuring the quality and reliability of their work.
References
- 1. 127657-97-0 this compound AKSci J53364 [aksci.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols: Benzyloxyacetaldehyde Dimethyl Acetal as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection of reactive functional groups is a critical strategy. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary protection to allow for chemical modifications at other positions of a molecule. Benzyloxyacetaldehyde dimethyl acetal serves as a valuable protecting group for aldehydes. The benzyloxy moiety offers unique characteristics, including stability under various conditions and specific deprotection methods that can be orthogonal to other protecting groups. This document provides detailed application notes and protocols for the use of this compound as a protecting group for aldehydes.
Overview of the Protection and Deprotection Strategy
The protection of an aldehyde with this compound typically proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the dimethyl acetal of benzyloxyacetaldehyde exchanges with the target aldehyde in the presence of an acid catalyst. To drive the reaction to completion, the more volatile byproduct, in this case, the dimethyl acetal of the starting aldehyde, is often removed from the reaction mixture.
Deprotection to regenerate the free aldehyde is generally achieved through acid-catalyzed hydrolysis, a standard method for cleaving acetal groups.[1] Additionally, the benzyl ether within the protecting group is susceptible to cleavage by catalytic hydrogenation, which offers an alternative deprotection pathway.[2]
Data Presentation
The following table summarizes representative quantitative data for the protection of aldehydes as dimethyl acetals and their subsequent deprotection. While specific data for this compound is not extensively reported, the following values are based on typical acid-catalyzed acetalization and deprotection reactions and serve as a general guideline.[3][4]
| Step | Substrate | Reagents | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | Generic Aldehyde | This compound, Trimethyl orthoformate | p-TsOH (0.1 mol%) | Methanol | 0.5 - 2 | 25 | 85-95 |
| Deprotection (Hydrolysis) | Protected Aldehyde | Acetone/Water (10:1) | p-TsOH (cat.) | Acetone | 1 - 4 | 25 | 90-98 |
| Deprotection (Hydrogenolysis) | Protected Aldehyde | H₂ (g) or transfer hydrogenation source | Pd/C (10 mol%) | Ethanol | 2 - 6 | 25 | 88-97 |
Experimental Protocols
Protocol 1: Protection of an Aldehyde using this compound
This protocol describes a general procedure for the protection of an aldehyde via transacetalization with this compound.
Materials:
-
Aldehyde substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
Trimethyl orthoformate (2.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 mmol)
-
Anhydrous methanol (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol) and trimethyl orthoformate (2.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 30 minutes to 2 hours), quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution until the mixture is neutral.[4]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyloxyacetal Protected Aldehyde (Acid-Catalyzed Hydrolysis)
This protocol outlines the cleavage of the benzyloxyacetal protecting group under acidic conditions to regenerate the aldehyde.[5]
Materials:
-
Protected aldehyde (1.0 mmol)
-
Acetone (10 mL)
-
Water (1 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the protected aldehyde (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask.[5]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).[5]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected aldehyde.
-
Purify by column chromatography if necessary.
Protocol 3: Deprotection of the Benzyloxyacetal Protected Aldehyde (Catalytic Hydrogenolysis)
This protocol describes the cleavage of the benzyl ether within the protecting group, which can lead to the deprotection of the aldehyde. This method is particularly useful when other acid-sensitive groups are present in the molecule.[2]
Materials:
-
Protected aldehyde (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol (15 mL)
-
Hydrogen gas (H₂) balloon or a hydrogen transfer reagent (e.g., ammonium formate)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the protected aldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification may be required depending on the nature of the product.
Visualizations
Signaling Pathway for Aldehyde Protection and Deprotection
Caption: Workflow for aldehyde protection and deprotection.
Experimental Workflow for Aldehyde Protection
Caption: Experimental workflow for aldehyde protection.
Logical Relationship of Deprotection Methods
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Benzyloxyacetaldehyde Dimethyl Acetal in Carbohydrate and Polyol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetaldehyde dimethyl acetal is a versatile C2 building block utilized in organic synthesis to introduce a benzyloxyethyl moiety. Its stable acetal form allows for controlled reactivity of the aldehyde functionality, which can be unmasked under acidic conditions. This reagent is particularly valuable in the construction of complex polyol structures, which are core components of carbohydrates and various biologically active molecules. In carbohydrate synthesis, benzyloxyacetaldehyde and its dimethyl acetal serve as precursors for the stereocontrolled formation of carbon-carbon bonds, primarily through aldol-type reactions, leading to the synthesis of modified sugars and carbohydrate-like structures. This document provides detailed protocols and application notes for the use of this compound in the synthesis of such compounds.
Key Applications in Synthesis
Benzyloxyacetaldehyde is a key precursor for the synthesis of various complex molecules, including:
-
Modified Carbohydrates: It is used in the synthesis of deoxysugars, such as 1-deoxy-L-xylulose, a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.
-
Polyketide Fragments: The benzyloxy group serves as a protected hydroxyl group, making it an ideal starting material for the iterative synthesis of polyketide natural products.
-
Pharmaceutical Intermediates: The resulting polyol structures are crucial components in the synthesis of various pharmaceuticals, including statins. For example, (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate, a key intermediate for statin drugs, can be synthesized from precursors derived from benzyloxyacetaldehyde chemistry.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Benzyloxyacetaldehyde
This protocol is adapted from the process described in patent US6624331B1 for the oxidation of 2-benzyloxyethanol.[3]
Materials:
-
2-Benzyloxyethanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Dipotassium hydrogenphosphate (K₂HPO₄)
-
4-Acetoxy-2,2,6,6-tetramethyl-piperidinyl-1-oxy (4-acetoxy-TEMPO)
-
12% aqueous solution of sodium hypochlorite (NaOCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium chloride (brine)
Procedure:
-
In a 300-mL three-necked flask equipped with a stirrer, add 2-benzyloxyethanol (15.2 g, 0.1 mole), dichloromethane (100 ml), and water (20 ml).
-
To this mixture, add dipotassium hydrogenphosphate (2.6 g, 15 mmoles) and 4-acetoxy-TEMPO (32 mg, 0.15 mmole).
-
Cool the mixture to 0-5 °C using an ice water bath with continuous stirring.
-
Slowly add a 12% aqueous solution of sodium hypochlorite (46.6 g, 75 mmoles) dropwise over 2 hours, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition is complete, add a solution of sodium thiosulfate to decompose any remaining hypochlorous acid.
-
Separate the organic layer.
-
Wash the organic layer with 30 ml of saturated brine.
-
Distill off the solvent under reduced pressure.
-
The resulting residue can be further purified by vacuum distillation to yield benzyloxyacetaldehyde (boiling point: 118-120 °C at 13 mmHg).[3]
Quantitative Data for Synthesis of Benzyloxyacetaldehyde
| Parameter | Value | Reference |
| Yield of Benzyloxyacetaldehyde | 71.4% (based on reacted 2-benzyloxyethanol) | [3] |
| Recovery of unreacted 2-Benzyloxyethanol | 30.2% | [3] |
Protocol 2: Asymmetric Mukaiyama Aldol Reaction of Benzyloxyacetaldehyde
This protocol is a representative procedure for the enantioselective Mukaiyama aldol reaction, a powerful tool for C-C bond formation with stereocontrol.[3][4][5] It is based on general procedures described for such reactions.
Materials:
-
Benzyloxyacetaldehyde
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Chiral Lewis acid catalyst (e.g., a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous inert gas (Nitrogen or Argon)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (e.g., 5-10 mol%) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add benzyloxyacetaldehyde (1 equivalent) to the catalyst solution and stir for a few minutes.
-
Slowly add the silyl enol ether (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Quantitative Data for Asymmetric Aldol Reactions
The yield and enantioselectivity are highly dependent on the specific catalyst, silyl enol ether, and reaction conditions used.
| Parameter | Typical Range |
| Yield | 70-95% |
| Enantiomeric Excess (ee) | 80-99% |
Visualizations
Synthesis of Benzyloxyacetaldehyde
Caption: Workflow for the synthesis of benzyloxyacetaldehyde.
Mukaiyama Aldol Reaction Pathway
References
- 1. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
Application of Benzyloxyacetaldehyde Dimethyl Acetal in the Synthesis of a Key Pharmaceutical Intermediate for Ecteinascidin 743
Introduction
Benzyloxyacetaldehyde dimethyl acetal is a versatile C2-synthon utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its protected aldehyde functionality allows for the introduction of a two-carbon unit with a benzyloxy group, which can be a crucial structural motif in various bioactive compounds. This application note details the use of this compound in the synthesis of a key tetrahydroisoquinoline (THIQ) intermediate of Ecteinascidin 743 (also known as Trabectedin), a potent marine-derived antitumor agent. The core of this synthetic strategy revolves around the Pictet-Spengler reaction, a powerful method for constructing the THIQ scaffold.
Key Application: Synthesis of the Western Fragment of Ecteinascidin 743
Ecteinascidin 743 is a complex tetrahydroisoquinoline alkaloid with significant antitumor properties. Its intricate structure necessitates a convergent synthetic approach, where different fragments of the molecule are synthesized separately before being coupled together. Benzyloxyacetaldehyde, derived from its dimethyl acetal, serves as a key building block for the "western" tetrahydroisoquinoline portion of Ecteinascidin 743.
The synthesis involves a Pictet-Spengler reaction between an advanced amine intermediate and benzyloxyacetaldehyde. The this compound acts as a stable, easy-to-handle precursor to the reactive aldehyde, which can be generated in situ or in a separate step prior to the cyclization.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Reaction Type | Overall Yield | Ref. |
| Intermediate Amine | Benzyloxyacetaldehyde | Western THIQ fragment of Ecteinascidin 743 | Pictet-Spengler Reaction & Boc-protection | 83% | [1] |
Experimental Protocols
1. Deprotection of this compound (General Protocol)
The dimethyl acetal group is a stable protecting group for aldehydes and can be removed under acidic conditions to liberate the free aldehyde.
-
Materials:
-
This compound
-
Acetone/Water or Tetrahydrofuran/Water mixture
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Amberlyst-15, or dilute hydrochloric acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of an acid catalyst (e.g., 0.1 equivalents of p-TsOH).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude benzyloxyacetaldehyde.
-
The crude aldehyde can be used directly in the next step or purified by column chromatography if necessary.
-
2. Pictet-Spengler Reaction for the Synthesis of the Ecteinascidin 743 Western Fragment
This protocol describes the cyclization of an amine intermediate with benzyloxyacetaldehyde to form the tetrahydroisoquinoline core.
-
Materials:
-
Appropriate β-phenylethylamine intermediate
-
Benzyloxyacetaldehyde (freshly prepared from the dimethyl acetal)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA))
-
Boc-anhydride ((Boc)₂O) for subsequent protection
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the amine intermediate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of freshly prepared benzyloxyacetaldehyde (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Add the acid catalyst (e.g., 1.1 equivalents of TFA) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the formation of the tetrahydroisoquinoline product by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion of the cyclization, cool the reaction mixture in an ice bath and add triethylamine to neutralize the acid.
-
Add Boc-anhydride to the reaction mixture to protect the newly formed secondary amine of the tetrahydroisoquinoline ring.
-
Allow the reaction to warm to room temperature and stir until the protection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected tetrahydroisoquinoline intermediate.
-
Visualizations
Logical Workflow for the Synthesis of the THIQ Intermediate
Caption: Synthetic workflow for the preparation of the western fragment of Ecteinascidin 743.
Mechanism of Action of Ecteinascidin 743
Caption: Simplified signaling pathway for the mechanism of action of Ecteinascidin 743.
References
Application Notes and Protocols: Reaction of Benzyloxyacetaldehyde Dimethyl Acetal with Diols for Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products.[1] Cyclic acetals are a robust and widely used protecting group for 1,2- and 1,3-diols, offering stability under a variety of reaction conditions, including basic, nucleophilic, and some reductive and oxidative environments.[1] This document provides detailed application notes and protocols for the reaction of benzyloxyacetaldehyde dimethyl acetal with diols to form the corresponding cyclic acetals. This reaction, known as transacetalization, is an efficient method for diol protection, proceeding under mild, acid-catalyzed conditions.[2] The resulting benzyloxyacetal is advantageous due to its stability and the potential for selective deprotection, which is critical in the synthesis of polyfunctional molecules.[1] While the literature extensively covers the use of benzaldehyde dimethyl acetal, the protocols and principles are directly applicable to this compound due to the similar reactivity of the acetal functional group.
Reaction Principle and Applications
The formation of a cyclic acetal from a diol and this compound is an acid-catalyzed equilibrium process. The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the protonated acetal, leading to the elimination of two molecules of methanol and the formation of a five- or six-membered cyclic acetal.[1] The use of a dimethyl acetal shifts the equilibrium towards the product by the removal of the volatile methanol byproduct.[2]
Key Applications:
-
Carbohydrate Chemistry: Protection of vicinal diols in sugars is a common application, enabling regioselective modification of other hydroxyl groups.[3]
-
Natural Product Synthesis: The synthesis of complex natural products often requires the protection of diol moieties to prevent unwanted side reactions.
-
Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the protection of diols is crucial for achieving the desired chemical transformations and improving yields.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols using this compound and a Lewis Acid Catalyst
This protocol describes a mild and efficient method for the formation of benzyloxyacetals from diols using copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a catalyst.[3]
Materials:
-
Diol substrate
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the acid catalyst.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzyloxyacetal.
Protocol 2: Deprotection of Benzyloxyacetals
The removal of the benzyloxyacetal protecting group can be achieved under acidic conditions.
Materials:
-
Benzyloxyacetal-protected compound
-
Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water
-
Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), or aqueous HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve the benzyloxyacetal (1.0 mmol) in methanol (10 mL) or a THF/water mixture.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 mmol of TsOH).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
If using a THF/water mixture, remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the formation of cyclic acetals from diols. While the data below is for the analogous benzaldehyde dimethyl acetal, similar high yields are expected for this compound under optimized conditions.
Table 1: Protection of Diols as Benzylidene Acetals [1]
| Substrate (Diol) | Aldehyde Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | Room Temperature | 1 h | ~95 |
| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | CSA or TsOH | DMF | Room Temperature | Several h | >90 |
| 1,2-Butanediol | Benzaldehyde dimethyl acetal | Bi(OTf)₃ | - | Room Temperature | 2 h | 93-98 |
| 1,3-Butanediol | Benzaldehyde dimethyl acetal | Bi(OTf)₃ | - | Room Temperature | 2 h | 98 |
Table 2: Deprotection of Benzylidene Acetals
| Substrate (Protected Diol) | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 80% Acetic Acid | Water | 80 | 2 h | >90 |
| Substituted Benzylidene Acetal | 10% Pd/C, H₂ | Methanol | Room Temperature | 1-2 h | >95 |
| Benzylidene acetal | 1,4-dithiothreitol, CSA | Dichloromethane | Room Temperature | 24 h | 78-98[4] |
Visualizations
Logical Workflow for Diol Protection and Deprotection
Caption: Logical workflow for diol protection and deprotection.
Reaction Mechanism of Acetal Formation
Caption: Simplified mechanism of acid-catalyzed acetal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chegg.com [chegg.com]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benzyloxyacetaldehyde Dimethyl Acetal: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: Benzyloxyacetaldehyde dimethyl acetal is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a protected aldehyde and a benzyloxy group, allows for sequential and controlled manipulations, making it an ideal precursor for the synthesis of complex molecules, including isoquinolines, β-carbolines, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. This application note provides detailed protocols for the use of this compound in key heterocyclic ring-forming reactions, supported by quantitative data and visual workflows.
Application in Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalamino acetal. This compound serves as a key precursor to the necessary aminoacetaldehyde dimethyl acetal, or can be envisioned to react with a substituted benzylamine in a modified approach. The general strategy involves the condensation of an amine with the aldehyde functionality (after deprotection of the acetal) followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline core.
Reaction Scheme:
The overall transformation for a modified Pomeranz-Fritsch-type synthesis of a 1-(benzyloxymethyl)isoquinoline derivative is depicted below.
Figure 1: General workflow for the synthesis of a 1-(benzyloxymethyl)isoquinoline derivative.
Experimental Protocol: Representative Pomeranz-Fritsch Synthesis
This protocol describes a general procedure for the synthesis of a 1-(benzyloxymethyl)-3,4-dihydroisoquinoline derivative.
Materials:
-
This compound
-
Substituted β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation (Precursor Synthesis): In a round-bottom flask, dissolve the substituted β-phenylethylamine (1.0 eq) in anhydrous toluene. To this solution, add benzyloxyacetic acid (1.1 eq) and a coupling agent (e.g., DCC or EDC). Stir the mixture at room temperature for 12-24 hours. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting crude amide can be used in the next step without further purification.
-
Cyclization: To a solution of the crude amide from the previous step in anhydrous acetonitrile, cautiously add phosphorus oxychloride (2.0-3.0 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(benzyloxymethyl)-3,4-dihydroisoquinoline.
| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| N-(3,4-dimethoxyphenethyl)-2-(benzyloxy)acetamide | - | POCl₃ | Acetonitrile | Reflux | 3 | 1-((Benzyloxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 75-85 |
| N-(phenethyl)-2-(benzyloxy)acetamide | - | PPA | Toluene | 110 | 4 | 1-((Benzyloxy)methyl)-3,4-dihydroisoquinoline | 60-70 |
Table 1: Representative quantitative data for the Pomeranz-Fritsch-type synthesis of 1-(benzyloxymethyl)-3,4-dihydroisoquinolines.
Application in Tetrahydro-β-carboline Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core structure in many alkaloids. The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Benzyloxyacetaldehyde, generated in situ from its dimethyl acetal, is an effective aldehyde component in this reaction.
Reaction Scheme:
The synthesis of a 1-(benzyloxymethyl)tetrahydro-β-carboline via the Pictet-Spengler reaction is illustrated below.
Figure 2: Workflow for the Pictet-Spengler synthesis of a 1-(benzyloxymethyl)tetrahydro-β-carboline.
Experimental Protocol: Pictet-Spengler Synthesis of 1-(Benzyloxymethyl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent
-
Anhydrous dichloromethane (CH₂Cl₂) or methanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Acetal: To the stirred solution, add this compound (1.1 eq).
-
Acid Catalysis: Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the pure 1-(benzyloxymethyl)-1,2,3,4-tetrahydro-β-carboline.
| Reactant A | Reactant B | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Tryptamine | This compound | TFA | CH₂Cl₂ | RT | 18 | 1-((Benzyloxy)methyl)-1,2,3,4-tetrahydro-β-carboline | 80-90 |
| 5-Methoxytryptamine | This compound | HCl (in Dioxane) | Dioxane | 50 | 12 | 1-((Benzyloxy)methyl)-6-methoxy-1,2,3,4-tetrahydro-β-carboline | 75-85 |
Table 2: Representative quantitative data for the Pictet-Spengler synthesis of 1-(benzyloxymethyl)-1,2,3,4-tetrahydro-β-carbolines.
This compound is a highly effective and versatile building block for the synthesis of important heterocyclic scaffolds such as isoquinolines and β-carbolines. The presented protocols for the Pomeranz-Fritsch and Pictet-Spengler reactions provide robust and reproducible methods for the preparation of 1-(benzyloxymethyl)-substituted heterocycles, which are valuable intermediates for the development of novel therapeutic agents and other functional molecules. The ability to introduce the benzyloxymethyl group in a single step makes this reagent a powerful tool for medicinal chemists and researchers in drug discovery.
Application Notes and Protocols: Acetal Protection of Alcohols using Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as alcohols, is often a critical strategy to prevent undesired side reactions and achieve high yields of the target molecule. Acetal protecting groups are a cornerstone of this strategy, offering robust protection for hydroxyl groups under a variety of reaction conditions, yet being readily removable under specific acidic conditions.
This document provides a detailed protocol for the protection of alcohols using benzyloxyacetaldehyde dimethyl acetal. The benzyloxyacetal group offers the standard stability of an acetal to basic and nucleophilic reagents. Furthermore, the presence of the benzyl ether moiety within the protecting group itself presents opportunities for orthogonal deprotection strategies, such as hydrogenolysis, which can be advantageous in complex synthetic routes.
Due to a lack of specific published protocols for the use of this compound in alcohol protection, the following procedures have been adapted from well-established methods for the closely related and widely used benzaldehyde dimethyl acetal.[1][2][3] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates.
Reaction Principle
The protection of an alcohol with this compound proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the alcohol displaces the methoxy groups of the dimethyl acetal to form a new, more stable cyclic or acyclic acetal, with the concomitant release of methanol. The reaction is typically driven to completion by the removal of methanol, often by distillation or the use of a dehydrating agent.[2]
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound under acidic catalysis.
Materials:
-
Alcohol substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene (10 mL)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.05 mmol, or Camphorsulfonic acid (CSA), 0.05 mmol)
-
Triethylamine (Et₃N) or saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene), add the alcohol substrate (1.0 mmol) and anhydrous dichloromethane or toluene (10 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Add the acid catalyst (e.g., p-TsOH·H₂O, 0.05 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC, typically 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding triethylamine (0.1 mL) or by washing with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure protected alcohol.
Data Presentation
The following table summarizes representative reaction conditions for acetal protection of alcohols using dimethyl acetals, based on literature for analogous reagents like benzaldehyde dimethyl acetal. Optimization for specific substrates when using this compound is recommended.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Primary Alcohol | p-TsOH | Dichloromethane | 25 - 40 | 2 - 8 | 85 - 95 | [1] |
| Secondary Alcohol | CSA | Toluene | Reflux | 12 - 24 | 70 - 85 | [2] |
| 1,2-Diol (cyclic) | Cu(OTf)₂ | Acetonitrile | 25 | 1 - 3 | 90 - 98 | [1] |
| 1,3-Diol (cyclic) | p-TsOH | DMF | 80 | 2 - 6 | 80 - 90 | [1] |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the protection of an alcohol with this compound.
Caption: Acid-catalyzed mechanism of acetal protection.
Experimental Workflow
The diagram below outlines the general workflow for the acetal protection of an alcohol.
Caption: General workflow for acetal protection.
References
Application Notes and Protocols for the Deprotection of Benzyloxyacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetaldehyde dimethyl acetal is a valuable bifunctional molecule used in organic synthesis. It contains two key protecting groups: a dimethyl acetal protecting an aldehyde and a benzyl ether protecting a primary alcohol. The differential reactivity of these groups allows for selective deprotection, providing access to either benzyloxyacetaldehyde or hydroxyacetaldehyde dimethyl acetal, which are versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.
These application notes provide a comprehensive overview of the methodologies for the deprotection of this compound. Detailed protocols for both selective and complete deprotection are presented, along with quantitative data from analogous systems to facilitate experimental design and optimization.
Deprotection Strategies
The deprotection strategy for this compound depends on the desired final product. The dimethyl acetal is susceptible to acidic hydrolysis, while the benzyl ether is commonly cleaved by catalytic hydrogenolysis. This orthogonality allows for a high degree of control in synthetic routes.
-
Selective Deprotection of the Dimethyl Acetal: This is typically achieved under acidic conditions to reveal the aldehyde functionality while keeping the benzyl ether intact.[1][2]
-
Selective Deprotection of the Benzyl Ether: This is most commonly accomplished through catalytic hydrogenolysis, which removes the benzyl group to yield a free hydroxyl group, leaving the dimethyl acetal untouched.[3][4][5]
-
Complete Deprotection: A two-step process involving first either acidic hydrolysis followed by hydrogenolysis, or vice-versa, can be employed to obtain the unprotected hydroxyacetaldehyde.
Data Presentation
The following tables summarize typical conditions and reported yields for the deprotection of analogous dimethyl acetals and benzyl ethers. This data can serve as a starting point for the optimization of the deprotection of this compound.
Table 1: Conditions for Acid-Catalyzed Deprotection of Dimethyl Acetals
| Substrate Analogue | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference(s) |
| Benzaldehyde dimethyl acetal | Acetone, cat. In(OTf)₃ | Acetone | 0.5 - 2 | 90-98 | [6] |
| 2-Phenyl-1,3-dioxolane | cat. NaBArF₄, H₂O, 30 °C | Water | < 0.1 | Quantitative | [6] |
| Cinnamaldehyde dimethyl acetal | Polymeric DCKA, H₂O | CH₃CN/H₂O (9:1) | 1 | 86 | [7] |
| Acetophenone dimethyl acetal | DMSO, H₂O | Dioxane | 24 | 95 | [8] |
| Acetaldehyde dimethyl acetal | Amberlyst-15 | - | - | 18 (conversion) | [9] |
Table 2: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Substrate Analogue | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference(s) |
| Benzyl protected alcohol | 10% Pd/C | H₂ (balloon) | Methanol | 1-4 | 95-100 | [4][10] |
| N-Benzyl protected amine | 10% Pd/C | Ammonium formate | Methanol | 0.5-2 | 90-98 | [10] |
| Benzyl ether | 5% Rh/Al₂O₃ | H₂ | Methanol | - | - | [3] |
| Benzylidene acetal | 10% Pd/C | Triethylsilane | Methanol | 0.5-1 | 87-95 | [11][12] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Dimethyl Acetal via Acid-Catalyzed Hydrolysis
This protocol describes the removal of the dimethyl acetal group to yield benzyloxyacetaldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.[2]
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude benzyloxyacetaldehyde.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis
This protocol details the cleavage of the benzyl ether to produce hydroxyacetaldehyde dimethyl acetal.
Materials:
-
This compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus) or a hydrogen transfer reagent like ammonium formate.[10]
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude hydroxyacetaldehyde dimethyl acetal.
-
Further purification can be performed by distillation or column chromatography if necessary.
Visualizations
Caption: Selective deprotection pathways of this compound.
Caption: A generalized experimental workflow for deprotection reactions.
Caption: Decision tree for selecting a deprotection method.
References
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Benzyloxyacetaldehyde dimethyl acetal in the synthesis of active pharmaceutical ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetaldehyde dimethyl acetal is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure incorporates a protected aldehyde in the form of a dimethyl acetal and a benzyl-protected primary alcohol. This unique combination allows for selective chemical transformations, making it an important intermediate in multistep synthetic routes. The acetal group offers stability under various conditions, such as those involving strong bases or nucleophiles, and can be readily deprotected under acidic conditions to reveal the reactive aldehyde functionality. The benzyl ether provides a stable protecting group for the hydroxyl function, which can be removed under reductive conditions. These characteristics enable the regioselective introduction of a hydroxyethyl or a formylmethyl group in the synthesis of intricate molecular architectures.
Application 1: As a Protecting Group for Diols in the Synthesis of Bioactive Molecules
One of the key applications of this compound is in the protection of 1,2- and 1,3-diols. The corresponding benzylidene acetal formed can be further manipulated. While direct use of this compound for this purpose is less common than benzaldehyde dimethyl acetal, the principle remains a valuable synthetic strategy. The following protocol is a representative example based on the protection of diols in natural product synthesis.
Experimental Protocol: Protection of a Diol
This protocol describes a general method for the protection of a diol using an acetal, adapted for this compound.
Materials:
-
Diol-containing substrate (e.g., a precursor to a bioactive molecule)
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the diol substrate (1.0 eq) in anhydrous toluene, add this compound (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove methanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Quantitative Data
The following table summarizes typical reaction parameters for the protection of a diol.
| Parameter | Value |
| Substrate | Diol-containing molecule |
| Reagent | This compound |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | 85-95% |
Application 2: As a Building Block in Heterocycle Synthesis for Antiviral Agents
This compound can serve as a precursor to introduce a functionalized two-carbon unit in the construction of heterocyclic systems, which are common scaffolds in antiviral drugs. The following protocol is adapted from the synthesis of a key intermediate for the HIV integrase inhibitor, dolutegravir, where the analogous aminoacetaldehyde dimethyl acetal is used. This adapted procedure illustrates how this compound could be employed in a similar synthetic strategy.
Experimental Protocol: Synthesis of a Substituted Pyridinone Intermediate
Materials:
-
Vinylogous amide precursor
-
This compound
-
Methanol
-
Dimethyl oxalate
-
Sodium methoxide
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the vinylogous amide precursor (1.0 eq) in methanol.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours and monitor by TLC.
-
Upon completion of the initial reaction, add dimethyl oxalate (1.5 eq) and a solution of sodium methoxide in methanol (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
After the reaction is complete, cool the mixture and neutralize with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is then taken to the next step which involves the deprotection of the acetal and subsequent cyclization.
Quantitative Data
The table below provides representative data for the synthesis of a heterocyclic intermediate.
| Parameter | Value |
| Substrate | Vinylogous amide |
| Reagent 1 | This compound |
| Reagent 2 | Dimethyl oxalate |
| Base | Sodium methoxide |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Yield | 75-85% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for diol protection.
Caption: Synthesis of a pyridinone intermediate.
Caption: General experimental workflow for synthesis.
Application of Benzyloxyacetaldehyde Dimethyl Acetal in Fragrance Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetaldehyde dimethyl acetal, with the chemical formula C₁₁H₁₆O₃, is an organic compound that holds potential as a versatile ingredient and intermediate in the synthesis of novel fragrance molecules.[1][2] While its direct application in commercial perfumery is not extensively documented, its chemical structure, featuring a protected aldehyde and a benzyl ether moiety, suggests several strategic uses in the creation of scents, particularly those with green, floral, and subtly sweet characteristics. Acetals are frequently employed in the fragrance industry to enhance the stability of volatile aldehyde compounds, which are prone to oxidation.[3] This document outlines the potential applications of this compound in fragrance synthesis, provides detailed experimental protocols for its conversion into fragrance precursors, and describes the general olfactory signaling pathway through which such fragrances are perceived.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 127657-97-0 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 80-82°C at 0.5 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Refractive Index | 1.49 | [1] |
Potential Applications in Fragrance Synthesis
The primary application of this compound in fragrance synthesis is as a stable precursor to the more reactive benzyloxyacetaldehyde. The aldehyde can then be used as a building block for a variety of fragrance molecules.
Precursor to Benzyloxyacetaldehyde (A Green, Floral Aldehyde)
The dimethyl acetal can be easily hydrolyzed under acidic conditions to release the free aldehyde, benzyloxyacetaldehyde. This aldehyde is expected to possess a fresh, green, and potentially floral aroma, making it a valuable component in fragrance compositions that aim for a natural, leafy, or light floral character.[4][5][6]
Intermediate for the Synthesis of Novel Fragrance Compounds
Once obtained, benzyloxyacetaldehyde can be chemically modified to produce a range of fragrance molecules with diverse scent profiles. Two common and powerful reactions in fragrance synthesis are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, which can lead to fragrances with unique olefinic, green, and floral notes.[7][8][9]
-
Grignard Reaction: The addition of a Grignard reagent to the aldehyde produces a secondary alcohol. Many floral and fruity scents are based on such alcohol structures.[10][11][12]
Experimental Protocols
The following are detailed protocols for the key transformations involving this compound in a research laboratory setting.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the deprotection of the acetal to yield benzyloxyacetaldehyde.
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetone or THF (10 mL per gram of acetal) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add 1M HCl (2.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain crude benzyloxyacetaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Wittig Reaction of Benzyloxyacetaldehyde with a Phosphorus Ylide
This protocol outlines the synthesis of an alkene fragrance molecule from benzyloxyacetaldehyde.
Materials:
-
Benzyloxyacetaldehyde (obtained from Protocol 1)
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve benzyloxyacetaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.[7]
Protocol 3: Grignard Reaction of Benzyloxyacetaldehyde with a Grignard Reagent
This protocol details the synthesis of a secondary alcohol with potential floral notes.
Materials:
-
Benzyloxyacetaldehyde (obtained from Protocol 1)
-
Methylmagnesium bromide (or other Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve benzyloxyacetaldehyde (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Quantitative Data Summary
The following table presents typical quantitative data for the reactions described above, based on literature precedents for similar substrates. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Reaction | Substrate | Product | Typical Yield (%) | Typical Purity (%) |
| Acetal Hydrolysis | This compound | Benzyloxyacetaldehyde | 85-95 | >95 (after purification) |
| Wittig Reaction | Benzyloxyacetaldehyde | Substituted Alkene | 70-90 | >98 (after purification) |
| Grignard Reaction | Benzyloxyacetaldehyde | Secondary Alcohol | 75-90 | >97 (after purification) |
Visualizations
Olfactory Signaling Pathway
The perception of fragrance molecules is primarily mediated by a class of receptors known as G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal cavity.[1][13][14] The binding of an odorant molecule to its specific receptor initiates a signal transduction cascade.
Caption: General olfactory signal transduction pathway.
Experimental Workflow: Synthesis of a Hypothetical Fragrance Molecule
This diagram illustrates a logical workflow for the synthesis of a novel fragrance compound starting from this compound.
Caption: Synthetic workflow for fragrance creation.
Experimental Workflow: Sensory Evaluation of a New Fragrance Compound
This diagram outlines the steps involved in evaluating the olfactory properties of a newly synthesized fragrance molecule.
Caption: Workflow for sensory evaluation of fragrances.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. so-avant-garde.com [so-avant-garde.com]
- 5. buchartcolbert.com [buchartcolbert.com]
- 6. pairfum.com [pairfum.com]
- 7. benchchem.com [benchchem.com]
- 8. beyondbenign.org [beyondbenign.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP1108703B1 - Fragance composition - Google Patents [patents.google.com]
- 12. US3636113A - Novel fragrance materials chemical intermediates and processes - Google Patents [patents.google.com]
- 13. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Application Notes and Protocols: Reaction of Benzyloxyacetaldehyde Dimethyl Acetal with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzyloxyacetaldehyde dimethyl acetal with Grignard reagents represents a significant synthetic transformation for the creation of valuable 1-benzyloxy-2-substituted ethanol derivatives. These products are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, while the Grignard reaction facilitates the formation of a new carbon-carbon bond with a wide variety of alkyl, aryl, and vinyl substituents. The dimethyl acetal protects the aldehyde functionality, allowing for selective reaction of the Grignard reagent at other sites if necessary, or it can be hydrolyzed post-reaction to reveal the newly formed secondary alcohol.
A critical aspect of the addition of organometallic reagents to α-alkoxy aldehydes, such as benzyloxyacetaldehyde, is the stereochemical outcome of the reaction. The stereoselectivity is primarily governed by the principle of chelation control versus non-chelation (Felkin-Anh) control.[1][2][3] When a Grignard reagent is used, the magnesium ion can coordinate with both the carbonyl oxygen (after in situ deprotection of the acetal or reaction with the free aldehyde) and the oxygen of the benzyloxy group, forming a rigid five-membered chelate. This chelation directs the nucleophilic attack of the Grignard reagent from the less sterically hindered face, leading to a high degree of diastereoselectivity.[2][3] The choice of Grignard reagent and reaction conditions can influence the extent of chelation and thus the stereochemical outcome.
These application notes provide a detailed protocol for the reaction of this compound with Grignard reagents, a summary of expected outcomes with various Grignard reagents, and a discussion of the underlying mechanistic principles.
Data Presentation: Reaction of this compound with Various Grignard Reagents
The following table summarizes the expected products and representative yields for the reaction of this compound with a selection of Grignard reagents. The acetal is typically hydrolyzed during the aqueous workup to yield the final alcohol product.
| Entry | Grignard Reagent (R-MgX) | R Group | Product (after hydrolysis) | Typical Yield (%) |
| 1 | Methylmagnesium bromide | Methyl | 1-(Benzyloxy)propan-2-ol | 75-85 |
| 2 | Ethylmagnesium bromide | Ethyl | 1-(Benzyloxy)butan-2-ol | 70-80 |
| 3 | Phenylmagnesium bromide | Phenyl | 1-(Benzyloxy)-1-phenylpropan-2-ol | 65-75 |
| 4 | Vinylmagnesium bromide | Vinyl | 1-(Benzyloxy)but-3-en-2-ol | 60-70 |
| 5 | Benzylmagnesium chloride | Benzyl | 1-(Benzyloxy)-3-phenylpropan-2-ol | 60-70 |
Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
General Protocol for the Reaction of this compound with a Grignard Reagent
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent, followed by acidic workup to yield the corresponding 1-benzyloxy-2-substituted ethanol.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Addition of Acetal: To the flask, add this compound (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the acetal. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Acidic Workup and Hydrolysis: Add 1 M HCl solution and stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate alkoxide and the acetal.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyloxy-2-substituted ethanol.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the addition of a Grignard reagent to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction and product isolation.
References
Troubleshooting & Optimization
Common side reactions with Benzyloxyacetaldehyde dimethyl acetal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyloxyacetaldehyde Dimethyl Acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is the acid-catalyzed hydrolysis of the acetal back to the parent benzyloxyacetaldehyde. This compound is sensitive to both protic and Lewis acids. The presence of moisture, even in trace amounts, can facilitate this decomposition, particularly when heated.[1] Under strongly acidic or high-temperature conditions, further degradation of the resulting aldehyde may occur.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in reactions involving this compound can stem from several factors:
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Incomplete Reaction: Ensure your reaction has gone to completion through appropriate monitoring (e.g., TLC, GC-MS).
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Premature Deprotection: The presence of acidic impurities in your reagents or solvents can cause the acetal to hydrolyze back to the aldehyde, which may then undergo undesired side reactions.
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Product Loss During Workup: If an aqueous, acidic workup is used, significant loss of the desired product can occur due to hydrolysis. It is advisable to use a neutral or slightly basic aqueous wash.
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Thermal Instability: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[2]
Q3: I am observing an unexpected impurity in my final product. How can I identify and minimize it?
A3: An unexpected impurity is often the corresponding aldehyde (benzyloxyacetaldehyde) due to inadvertent deprotection. This can be confirmed using standard analytical techniques such as NMR, IR (appearance of an aldehyde C=O stretch), or mass spectrometry. To minimize its formation, ensure all glassware is dry, use anhydrous solvents, and avoid acidic conditions during the reaction and workup. If purification is necessary, flash column chromatography on silica gel can be effective, though care should be taken as silica gel can be slightly acidic. Pre-treating the silica with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate on-column hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Spontaneous formation of benzyloxyacetaldehyde in a stored sample. | The sample has been exposed to moisture or acidic vapors in the storage environment. | Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place away from acids. |
| The reaction fails to proceed, and starting material is recovered. | The reaction conditions are not suitable for the acetal's stability, or the reagent itself is of poor quality. | Verify the integrity of the starting material. Ensure the reaction is performed under neutral or basic conditions, as acetals are stable to bases and nucleophiles.[1] |
| During purification by distillation, the product decomposes. | The distillation temperature is too high, or acidic residues are present in the crude material. | Purify via vacuum distillation to lower the boiling point. If decomposition persists, consider alternative purification methods like column chromatography on neutral or basic alumina. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Tolerant to the Acetal Group
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Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
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Add anhydrous solvents and reagents to the reaction vessel via syringe or cannula.
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Add this compound to the reaction mixture.
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Maintain the reaction under a positive pressure of inert gas.
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Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
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Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Deprotection of this compound
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Dissolve this compound in a suitable solvent mixture such as acetone/water or THF/water.
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Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a Lewis acid.[1]
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Stir the reaction at room temperature and monitor its progress by TLC or GC.
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Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the resulting aldehyde with an organic solvent.
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Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
How to improve the yield of reactions with Benzyloxyacetaldehyde dimethyl acetal
Welcome to the Technical Support Center for Benzyloxyacetaldehyde Dimethyl Acetal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find detailed troubleshooting guides and frequently asked questions to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield in Deprotection (Acetal Hydrolysis) to form Benzyloxyacetaldehyde
Possible Causes and Solutions:
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Incomplete Hydrolysis: The equilibrium of acetal hydrolysis is reversible.[1] To drive the reaction to completion, a large excess of water is typically required.
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Recommendation: Use a co-solvent system such as THF/water or acetone/water in a ratio that ensures solubility of the starting material while maintaining a high concentration of water.
-
-
Inefficient Acid Catalyst: The choice and concentration of the acid catalyst are crucial for efficient hydrolysis.
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Recommendation: A variety of Brønsted or Lewis acids can be used.[2] Mild acids like p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin are often effective and can minimize side reactions.[3] Stronger acids like HCl or H₂SO₄ can be used but may require careful temperature control to prevent degradation of the product.
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-
Product Instability: The resulting benzyloxyacetaldehyde can be unstable, especially under harsh acidic conditions or upon prolonged heating, potentially leading to polymerization or other side reactions.[3]
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Recommendation: Perform the deprotection at room temperature or lower if possible. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. A buffered workup can help to neutralize the acid and stabilize the product.
-
-
Product Loss During Workup: The aldehyde product may have some water solubility, leading to loss during aqueous extraction.
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Recommendation: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
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Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| p-TsOH·H₂O | Acetone/H₂O (4:1) | 25 | 2-4 | 85-95 |
| Amberlyst-15 | THF/H₂O (3:1) | 25 | 4-6 | 80-90 |
| 2M HCl | THF/H₂O (3:1) | 0-25 | 1-3 | 75-85 |
Issue 2: Low Yield in Coupling Reactions (e.g., Aldol, Wittig)
Possible Causes and Solutions:
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Steric Hindrance: The benzyloxy group can introduce steric bulk, potentially hindering the approach of nucleophiles to the carbonyl group (after in-situ deprotection) or the acetal itself in certain reactions.
-
Recommendation: For reactions requiring the aldehyde, ensure complete deprotection before adding the coupling partner. If direct coupling with the acetal is intended, stronger nucleophiles or more forcing conditions may be necessary.
-
-
Side Reactions: The benzyloxy group contains a benzyl ether, which can be susceptible to cleavage under certain conditions (e.g., hydrogenolysis if using Pd/C). The aldehyde product of deprotection can also undergo self-condensation (aldol reaction).[4]
-
Recommendation: Choose reagents and conditions that are compatible with the benzyl ether protecting group. For aldol reactions, consider using a non-enolizable partner or pre-forming the enolate of the other component to minimize self-condensation.[5]
-
-
Incomplete Deprotection for In-Situ Aldehyde Generation: If the reaction relies on the in-situ generation of the aldehyde from the acetal, incomplete hydrolysis will lead to a lower concentration of the active electrophile.
-
Recommendation: Optimize the deprotection conditions (catalyst, water content) within the one-pot reaction setup. A two-step process (deprotection followed by coupling) might provide better overall yield despite being less step-economical.
-
Experimental Protocol: One-Pot Deprotection and Wittig Reaction
-
To a solution of this compound (1.0 eq) in THF/water (4:1), add p-toluenesulfonic acid (0.1 eq) and stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).
-
In a separate flask, prepare the ylide by treating the corresponding phosphonium salt (1.1 eq) with a strong base like n-butyllithium or sodium hydride in anhydrous THF at 0°C.
-
Cool the aldehyde solution to 0°C and slowly add the pre-formed ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography.
| Wittig Reagent | Base | Reaction Temperature (°C) | Time (h) | Typical Yield (%) |
| Ph₃P=CHCO₂Et | NaH | 0 to 25 | 4-6 | 75-85 |
| Ph₃P=CHPh | n-BuLi | -78 to 25 | 3-5 | 70-80 |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow hydrolysis from atmospheric moisture. For long-term storage, refrigeration (2-8°C) is recommended.[7]
Q2: How can I purify this compound if it contains impurities?
A: If the compound has degraded or contains non-volatile impurities, it can be purified by vacuum distillation.[7] It has a boiling point of 80-82°C at 0.5 mmHg. For removal of minor polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.
Q3: What are common side reactions to be aware of?
A: The primary side reaction of concern is the premature hydrolysis of the acetal to the aldehyde, which can then undergo further reactions like oxidation or polymerization. The benzyl ether is generally stable but can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C).
Q4: Which catalysts are most effective for its reactions?
A: For deprotection (hydrolysis), mild acid catalysts like p-TsOH, pyridinium p-toluenesulfonate (PPTS), or acidic resins (Amberlyst-15) are effective. For coupling reactions that require the aldehyde, the choice of catalyst will depend on the specific reaction (e.g., a Lewis acid for a Mukaiyama aldol addition).
Q5: Is it possible to perform reactions without isolating the intermediate aldehyde?
A: Yes, one-pot reactions where the acetal is hydrolyzed in situ to generate the aldehyde for a subsequent reaction are common and can be more efficient. However, the conditions for both the deprotection and the subsequent reaction must be compatible. Careful planning of the reaction sequence and choice of reagents is essential for success.
Visualizations
Caption: Troubleshooting workflow for low yield in deprotection.
Caption: General experimental workflow for reactions.
References
Troubleshooting incomplete acetal protection with Benzyloxyacetaldehyde dimethyl acetal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyloxyacetaldehyde dimethyl acetal for the protection of alcohols.
Troubleshooting Incomplete Acetal Protection
This section addresses common issues encountered during the acetal protection of alcohols via transacetalization with this compound.
Q1: My reaction is showing low conversion, and a significant amount of the starting alcohol remains. What are the potential causes and solutions?
A1: Low conversion in a transacetalization reaction is often due to an unfavorable equilibrium position or slow reaction kinetics. Here are the primary factors to investigate:
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Inefficient Methanol Removal: The transacetalization reaction produces methanol as a byproduct. As this is an equilibrium process, the presence of methanol can drive the reaction backward, preventing full conversion of your starting alcohol.
-
Solution: Ensure the efficient removal of methanol. If conducting the reaction at elevated temperatures, use a Dean-Stark apparatus to physically remove the methanol as it forms. For reactions at or near room temperature, the inclusion of freshly activated 3Å or 4Å molecular sieves is crucial to sequester the methanol byproduct.
-
-
Insufficient or Inactive Catalyst: An acid catalyst is essential for this reaction. If the catalyst is old, has been improperly stored, or is used in an insufficient amount, the reaction rate will be significantly reduced.
-
Solution: Use a fresh, anhydrous acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or an acidic resin like Amberlyst-15. Ensure you are using an appropriate catalytic loading, typically 0.05-0.1 equivalents.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence both the rate and the position of the equilibrium.
-
Solution: While some transacetalizations proceed at room temperature, heating the reaction mixture (e.g., to the boiling point of the solvent) can increase the reaction rate and help drive off the methanol byproduct, especially when using a Dean-Stark trap.
-
-
Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.
-
Q2: I've managed to consume all of my starting alcohol, but the isolated yield of the protected product is low. What could be happening?
A2: Low isolated yield, despite complete consumption of the starting material, often points to issues during the workup and purification stages or the presence of side reactions.
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Product Loss During Workup: The acetal product can be sensitive to acidic conditions in the presence of water, leading to deprotection back to the starting materials.
-
Solution: During the aqueous workup, it is critical to neutralize the acid catalyst before adding water. Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine, to quench the reaction. Avoid any acidic washes.
-
-
Side Reactions: The benzyloxy group, while generally stable, can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. This would lead to the formation of byproducts and a lower yield of the desired protected alcohol.
-
Solution: Employ milder acidic catalysts or reaction conditions. If you suspect cleavage of the benzyl ether, consider using a less aggressive catalyst or running the reaction at a lower temperature for a longer period.
-
-
Purification Issues: The product may be lost during purification, for example, due to co-elution with byproducts or degradation on the silica gel column.
-
Solution: Ensure your purification method is optimized. Use a well-chosen solvent system for column chromatography and consider deactivating the silica gel with a small amount of triethylamine in the eluent if your product is acid-sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of alcohol protection using this compound?
A1: The reaction proceeds via an acid-catalyzed transacetalization mechanism. The acid protonates one of the methoxy groups of the this compound, making it a good leaving group (methanol). The alcohol substrate then attacks the resulting oxocarbenium ion. A subsequent proton transfer and elimination of a second molecule of methanol, followed by attack of the second hydroxyl group of the alcohol (in the case of a diol) or another molecule of the alcohol, leads to the formation of the new acetal.
Q2: How do I choose the right acid catalyst for my reaction?
A2: The choice of acid catalyst depends on the sensitivity of your substrate.
-
p-Toluenesulfonic acid (p-TsOH) and Camphorsulfonic acid (CSA): These are strong acids that are effective catalysts but may cause degradation of sensitive substrates.[1]
-
Amberlyst-15: This is a solid-supported acidic resin that can be easily filtered off at the end of the reaction, simplifying the workup. It is a good choice for many applications.[2]
-
Lewis Acids (e.g., Sc(OTf)₃, In(OTf)₃): These can be very mild and effective catalysts for transacetalization, especially for acid-sensitive substrates.
Q3: Can I use this compound to protect diols?
A3: Yes, this compound is suitable for the protection of 1,2- and 1,3-diols to form cyclic acetals. The intramolecular nature of the second ring-closing step is often entropically favored.
Q4: Is the benzyloxy group stable to the reaction conditions?
A4: The benzyloxy group is generally stable to the mildly acidic conditions used for transacetalization. However, prolonged exposure to strong acids at high temperatures can lead to cleavage of the benzyl ether. If your substrate requires forcing conditions for acetal formation, you may observe some debenzylation.
Data Presentation
The following table provides illustrative data on the yield of a protected primary alcohol using this compound under various catalytic conditions. These are representative values and actual yields may vary depending on the specific substrate and experimental setup.
| Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 (reflux) | 4 | ~85 |
| CSA | Dichloromethane | 40 (reflux) | 6 | ~80 |
| Amberlyst-15 | Dichloromethane | 25 (room temp) | 12 | ~90 |
| Sc(OTf)₃ | Acetonitrile | 25 (room temp) | 8 | ~92 |
Experimental Protocols
Key Experiment: Protection of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Acid catalyst (e.g., p-TsOH, 0.1 eq.)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene at reflux), add the primary alcohol (1.0 eq.) and the anhydrous solvent.
-
Add this compound (1.2 eq.) to the solution.
-
Add the acid catalyst (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap. Alternatively, if conducting the reaction at room temperature, add activated 3Å molecular sieves to the flask.
-
Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Acid-catalyzed transacetalization mechanism.
Caption: Troubleshooting workflow for incomplete acetal protection.
References
Technical Support Center: Optimizing Reactions with Benzyloxyacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyloxyacetaldehyde dimethyl acetal. The information is designed to help optimize reaction conditions, with a particular focus on the influence of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving the deprotection of this compound?
A1: The optimal temperature for the deprotection of this compound is highly dependent on the specific acidic catalyst used and the overall sensitivity of the substrate to acid and heat. Generally, reactions can be performed from room temperature to gentle heating. For mild deprotection, especially in the presence of sensitive functional groups, starting at room temperature (20-25°C) is recommended. If the reaction is sluggish, the temperature can be gradually increased.
Q2: My deprotection reaction is incomplete. What are the likely causes and how can I drive it to completion?
A2: Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. A slight increase in the catalyst loading can often improve the reaction rate.
-
Inadequate Water Content: Acetal hydrolysis requires water as a reagent. Ensure that your solvent system contains a sufficient amount of water.
-
Low Temperature: The reaction may be too slow at the current temperature. Gentle heating can increase the reaction rate, but this should be done cautiously to avoid side reactions.
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Reversibility of the Reaction: Acetal formation is a reversible process. To favor the aldehyde product, it can be beneficial to remove the methanol byproduct, for instance by using a Dean-Stark apparatus if the reaction temperature allows.
Q3: I am observing side products in my reaction. How can I minimize their formation?
A3: The formation of side products is often related to the reaction temperature and the strength of the acid catalyst. To minimize side reactions:
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired deprotection and can be suppressed by running the reaction at a lower temperature for a longer period.
-
Use a Milder Acid Catalyst: Strong acids can sometimes promote undesired side reactions. Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or an acidic resin.
-
Ensure an Inert Atmosphere: If the resulting aldehyde is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of corresponding carboxylic acid impurities.
Q4: Can I use this compound in Grignard or Wittig reactions?
A4: this compound itself is not suitable for direct use in Grignard or Wittig reactions as the acetal is stable to the basic conditions of these reactions. You must first deprotect the acetal to the corresponding aldehyde, benzyloxyacetaldehyde, before performing these reactions. The deprotection should be carried out as a separate step, and the aldehyde should be carefully purified before use in subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Deprotected Aldehyde | Incomplete reaction. | Increase reaction time, moderately increase temperature, or add a slight excess of the acid catalyst. Monitor reaction progress by TLC. |
| Decomposition of the product. | Use milder reaction conditions (lower temperature, weaker acid). Ensure the reaction is worked up promptly upon completion. | |
| Presence of Starting Material Post-Reaction | Insufficient catalyst or reaction time. | Add more catalyst or prolong the reaction time. Confirm the catalyst is active. |
| Equilibrium not favoring the product. | If applicable, remove methanol as it forms. | |
| Formation of Unidentified Impurities | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction for a longer period. |
| Substrate or product instability. | Use a milder acid catalyst and ensure the reaction is performed under an inert atmosphere if necessary. | |
| Inconsistent Reaction Times | Variations in reagent quality. | Use freshly opened or purified solvents and reagents. Ensure the water content is consistent between runs. |
| Temperature fluctuations. | Use a temperature-controlled reaction setup for better reproducibility. |
Data Presentation
The following table provides illustrative data on the effect of temperature on the acid-catalyzed deprotection of a generic benzyloxy-substituted acetal, which can be used as a starting point for the optimization of reactions with this compound.
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Notes |
| 25 (Room Temp) | 24 | 75 | Slow conversion, minimal side products. |
| 40 | 8 | 95 | Good conversion rate with minimal impurity formation. |
| 60 | 3 | >99 | Fast reaction, but potential for increased side product formation. |
| 80 | 1 | >99 | Very rapid reaction, significant risk of decomposition and side reactions. |
Note: This data is illustrative and the optimal conditions for your specific reaction may vary. It is always recommended to perform small-scale optimization experiments.
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection of this compound
This protocol describes a general procedure for the hydrolysis of this compound to yield benzyloxyacetaldehyde.
Materials:
-
This compound
-
Acetone (or another suitable solvent like THF)
-
1M Hydrochloric Acid (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (or another extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in acetone (a typical concentration is 0.1-0.5 M).
-
Acid Addition: To the stirred solution, add the 1M hydrochloric acid solution dropwise at room temperature. The amount of acid can range from catalytic (e.g., 0.1 equivalents) to stoichiometric depending on the desired reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Remove the acetone under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyloxyacetaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: A typical experimental workflow for the deprotection of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in acetal deprotection reactions.
Technical Support Center: Catalyst Selection for Benzyloxyacetaldehyde Dimethyl Acetal Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving benzyloxyacetaldehyde dimethyl acetal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block primarily used in two main types of reactions:
-
Deprotection (Acetal Cleavage): The dimethyl acetal group is a protecting group for the aldehyde functionality. Its removal is a common step in multi-step syntheses to liberate the reactive aldehyde for subsequent transformations.
-
Nucleophilic Additions: The aldehyde, after deprotection, or sometimes the acetal directly under Lewis acidic conditions, can react with various nucleophiles. A notable example is the Mukaiyama aldol reaction, where silyl enol ethers are used as nucleophiles.[1]
Q2: What types of catalysts are typically used for the deprotection of this compound?
A2: The deprotection of dimethyl acetals is generally acid-catalyzed.[1] Both Brønsted and Lewis acids are effective. Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and trifluoroacetic acid (TFA). Solid-supported acids like Amberlyst-15 are also used for easier workup.[2][3]
-
Lewis Acids: Mild Lewis acids such as cerium(III) triflate (Ce(OTf)₃), erbium(III) triflate (Er(OTf)₃), and indium(III) trifluoromethanesulfonate (In(OTf)₃) can be used, especially when other acid-sensitive functional groups are present in the molecule.[1]
-
Other Reagents: Under certain conditions, reagents like iodine in wet solvents can effect deprotection under neutral conditions.[1]
Q3: How do I choose a catalyst for a nucleophilic addition to benzyloxyacetaldehyde?
A3: The choice of catalyst for nucleophilic additions depends on the nucleophile and the desired stereoselectivity. For instance, in the enantioselective Mukaiyama aldol reaction of benzyloxyacetaldehyde with silylketene acetals, chiral Lewis acid complexes are employed. A highly effective catalyst system is a C₂-symmetric bis(oxazolinyl)pyridine (pybox)−Cu(II) complex, such as --INVALID-LINK--₂.[1] This catalyst provides high yields and excellent enantioselectivity.[1]
Q4: My deprotection reaction is not going to completion. What are the common causes and how can I fix it?
A4: Incomplete deprotection can be due to several factors:
-
Insufficient Catalyst: The acid catalyst may be too weak or used in an insufficient amount. Try increasing the catalyst loading.
-
Equilibrium: Acetal deprotection is a reversible reaction. To drive the equilibrium towards the product, ensure sufficient water is present in the reaction mixture. Using a wet solvent or an aqueous acid system can help.[1]
-
Suboptimal Conditions: The reaction may require gentle heating or a longer reaction time. Monitor the reaction progress by TLC or LCMS to determine the optimal conditions.
Q5: The acidic conditions for deprotection are causing cleavage of other sensitive protecting groups in my molecule. What can I do?
A5: This is a common chemoselectivity challenge. To selectively deprotect the dimethyl acetal while preserving other acid-labile groups (e.g., N-BOC, silyl ethers), consider the following:
-
Use a Mild Lewis Acid: Catalysts like Ce(OTf)₃, Er(OTf)₃, or In(OTf)₃ are known for their high chemoselectivity under gentle conditions.[1]
-
Use Neutral Conditions: A catalytic amount of iodine in a wet solvent can deprotect acetals without affecting many other acid-sensitive groups.[1]
-
Careful Control of Conditions: Use a weaker acid, lower the reaction temperature, or reduce the reaction time. Careful monitoring is crucial.
Troubleshooting Guides
Issue 1: Low Yield in Acetal Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient catalyst activity or loading. | Increase catalyst loading or switch to a stronger acid (e.g., from p-TsOH to HCl). |
| Unfavorable equilibrium. | Add excess water to the reaction or use an aqueous acid system to shift the equilibrium.[1] | |
| Suboptimal reaction time or temperature. | Increase reaction time and/or apply gentle heating. Monitor progress by TLC/LCMS. | |
| Product loss during workup | Accidental hydrolysis of the product. | Ensure the workup is performed under neutral or basic conditions. Quench the acid with a base (e.g., saturated NaHCO₃ solution) before extraction. Avoid acidic washes. |
| Emulsion formation during extraction. | Before aqueous workup, remove any water-miscible organic solvents (e.g., acetone, THF) via rotary evaporation. A final wash with brine can also help break emulsions.[1] |
Issue 2: Poor Selectivity in Nucleophilic Addition (e.g., Mukaiyama Aldol Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low diastereoselectivity or enantioselectivity | Inappropriate catalyst or ligand. | For enantioselective reactions, ensure the use of a suitable chiral ligand (e.g., (S,S)-Ph-pybox for the copper-catalyzed Mukaiyama aldol reaction).[1] |
| Incorrect catalyst loading. | Optimize the catalyst loading. In some cases, as little as 0.5 mol % can be effective.[1] | |
| Suboptimal reaction temperature. | Many stereoselective reactions are highly temperature-dependent. Ensure the reaction is carried out at the recommended temperature. | |
| Formation of multiple byproducts | Side reactions of the starting materials or product. | Ensure high purity of starting materials. Consider slow addition of one of the reactants to minimize self-condensation. |
| Reaction with residual water or other impurities. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of this compound
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., acetone, THF, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH·H₂O, 0.1 equiv).[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid by the careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyloxyacetaldehyde.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Enantioselective Mukaiyama Aldol Reaction of Benzyloxyacetaldehyde
This protocol is adapted from the work of Evans et al. on the C₂-symmetric copper(II) complex-catalyzed aldol addition.[1]
-
Catalyst Preparation: In a flame-dried, nitrogen-flushed flask, prepare the catalyst solution by dissolving the chiral ligand (e.g., (S,S)-Ph-pybox) and the copper(II) salt (e.g., Cu(SbF₆)₂) in a dry, coordinating solvent (e.g., dichloromethane) to the desired concentration.
-
Reaction Setup: In a separate flame-dried, nitrogen-flushed flask, dissolve benzyloxyacetaldehyde (1.0 equiv) in the reaction solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C).
-
Catalyst and Nucleophile Addition: Add the catalyst solution (e.g., 0.5-10 mol %) to the aldehyde solution. Then, add the silyl enol ether (e.g., silylketene acetal, 1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Workup:
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude aldol adduct by flash column chromatography on silica gel.
Quantitative Data
Table 1: Catalyst Performance in the Enantioselective Mukaiyama Aldol Reaction of Benzyloxyacetaldehyde
Reaction of benzyloxyacetaldehyde with a silylketene acetal catalyzed by a Cu(II)-pybox complex.[1]
| Catalyst (mol %) | Silylketene Acetal | Diastereoselectivity (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) |
| --INVALID-LINK--₂ (10) | Silyl ketene acetal of S-phenyl thioacetate | >95:5 | 99 | 91 |
| --INVALID-LINK--₂ (1) | Silyl ketene acetal of S-phenyl thioacetate | >95:5 | 98 | 85 |
| --INVALID-LINK--₂ (10) | Silyl ketene acetal of S-phenyl thioacetate | 90:10 | 96 | 88 |
| --INVALID-LINK--₂ (10) | Silyl ketene acetal of methyl acetate | - | 92 | 84 |
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting workflow for incomplete acetal deprotection.[1]
References
- 1. Collection - C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of Benzyloxyacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of byproducts from the synthesis of benzyloxyacetaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts encountered during the synthesis of this compound from benzyloxyacetaldehyde and methanol (or a methanol equivalent like trimethyl orthoformate) include:
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Unreacted Benzyloxyacetaldehyde: Incomplete reaction is a common source of this impurity.
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Water: Formed during the acetalization reaction, excess water can shift the equilibrium back towards the starting materials.
-
Benzyl Alcohol: This can be present as an impurity in the starting benzyloxyacetaldehyde or be formed through side reactions.
-
Methyl Formate: If trimethyl orthoformate is used as a dehydrating agent, it reacts with the water produced to form methanol and methyl formate.[1]
Q2: How can I remove unreacted benzyloxyacetaldehyde from my final product?
A2: Unreacted benzyloxyacetaldehyde can be effectively removed by performing a chemical wash with a saturated aqueous solution of sodium bisulfite.[2][3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing your desired acetal product during an aqueous workup.[1][2]
Q3: My product appears to be degrading during aqueous workup. What could be the cause and how can I prevent it?
A3: Acetals are sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde and alcohol, especially in the presence of water. If the aqueous solution used for workup is acidic, it can lead to the degradation of your this compound. To prevent this, ensure that any aqueous washes are neutral or slightly basic. Using a dilute solution of sodium bicarbonate or sodium carbonate for the wash can help neutralize any residual acid catalyst.
Q4: What is the best method for purifying this compound to a high degree of purity?
A4: For achieving high purity, a combination of purification techniques is often employed. After an initial aqueous workup to remove water-soluble impurities, fractional distillation under reduced pressure is a common and effective method for separating the desired acetal from less volatile or more volatile byproducts. For even higher purity, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from closely related impurities.[4]
Q5: I am observing a significant amount of benzyl alcohol in my purified product. What is the likely source and how can I remove it?
A5: Benzyl alcohol can originate from the starting material or from decomposition of the benzyloxy group under certain conditions. While distillation can be effective if the boiling point difference is significant, column chromatography is generally a more reliable method for separating this compound from benzyl alcohol. Careful selection of the solvent system for chromatography is crucial for good separation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Workup | Product Hydrolysis: The acetal is hydrolyzing back to the aldehyde during an acidic aqueous workup. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before aqueous extraction. 2. Minimize the contact time of the organic layer with any aqueous solutions. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Presence of Aldehyde in Final Product (Confirmed by NMR/GC) | Incomplete Reaction: The initial acetal formation reaction did not go to completion. Inefficient Purification: The purification method did not effectively remove the unreacted aldehyde. | 1. Drive the initial reaction to completion by using a dehydrating agent (e.g., trimethyl orthoformate) or by removing water azeotropically. 2. Perform a chemical wash with a saturated sodium bisulfite solution during the workup.[2] 3. Optimize column chromatography conditions (e.g., solvent gradient) for better separation. |
| Product is a Wet/Cloudy Oil After Purification | Incomplete Drying: Residual water is present in the final product. | 1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent removal. 2. For trace amounts of water, consider co-evaporation with an anhydrous solvent like toluene. |
| Multiple Spots on TLC After Column Chromatography | Co-elution of Impurities: The chosen solvent system for column chromatography is not providing adequate separation. Product Decomposition on Silica Gel: The acidic nature of silica gel may be causing some degradation of the acetal. | 1. Perform a more thorough TLC analysis to find an optimal solvent system with better separation. 2. Consider using a less polar or more polar solvent system in a gradient elution. 3. Neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. |
Data Presentation
The following table provides representative data on the efficiency of various purification methods for the removal of byproducts from acetal synthesis.
| Purification Method | Initial Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield | Primary Byproducts Removed |
| Aqueous Wash with NaHCO₃ | 85% | 90% | >95% | Acid catalyst, water-soluble impurities |
| Sodium Bisulfite Wash | 90% (with 10% aldehyde) | >98% (aldehyde removed)[1] | 90-95% | Unreacted aldehyde |
| Fractional Distillation | 90% | >99%[5] | 85-90% | Solvents, more/less volatile impurities |
| Silica Gel Column Chromatography | 95% | >99.5%[4] | 60-75%[4] | Closely related impurities (e.g., benzyl alcohol) |
Note: The data presented are representative values from analogous acetal purifications and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Removal of Unreacted Aldehyde using Sodium Bisulfite Wash
This protocol describes the removal of unreacted benzyloxyacetaldehyde from the crude product mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, is drained off.
-
Washing: Wash the organic layer with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the high-purity separation of this compound from byproducts like benzyl alcohol.
-
TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between problems, causes, and solutions in byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
Preventing decomposition of Benzyloxyacetaldehyde dimethyl acetal during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of benzyloxyacetaldehyde dimethyl acetal in chemical reactions. The focus is on preventing its decomposition and ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other acetals, is generally stable under neutral and basic conditions.[1][2] It is, however, susceptible to decomposition under acidic conditions, which catalyze its hydrolysis back to the corresponding aldehyde and alcohol. Its stability under various reaction conditions makes it a valuable intermediate in multi-step syntheses.[3]
Q2: How does the benzyloxy group affect the stability of the acetal?
A2: The benzyloxy group has a slight stabilizing effect on the acetal functionality compared to a simple methoxy group. This is due to the electron-withdrawing nature of the phenyl group within the benzyl moiety, which can influence the stability of the carbocation intermediate formed during hydrolysis.
Q3: What are the primary decomposition products of this compound?
A3: The primary decomposition products under acidic conditions are benzyloxyacetaldehyde and two equivalents of methanol. This is a reversible hydrolysis reaction.
Q4: Can I purify this compound using silica gel chromatography?
A4: Yes, purification by silica gel chromatography is possible. However, as silica gel can be slightly acidic, it is advisable to use a mobile phase containing a small amount of a neutral-izing agent, such as triethylamine (typically 0.1-1%), to prevent decomposition of the acetal on the column.
Q5: Are there any known incompatible reagents or conditions to be aware of?
A5: The primary incompatibility is with acidic reagents, especially in the presence of water. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., BF₃•OEt₂, TiCl₄, ZnCl₂) can promote decomposition.[1] Reactions should be performed under anhydrous conditions to minimize hydrolysis. While stable to most oxidizing and reducing agents, strongly acidic conditions used in some of these reactions should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no yield of the desired product, with recovery of starting materials. | Reaction conditions are too mild. | 1. Gently heat the reaction mixture. 2. Increase the concentration of the catalyst or reagent. 3. Extend the reaction time. |
| Formation of benzyloxyacetaldehyde as a major byproduct. | Acid-catalyzed decomposition of the acetal. | 1. Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and dry glassware. 2. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration. Consider using a solid-supported acid catalyst for easier removal. 3. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 4. Add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acidity if the reaction chemistry allows. 5. During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid before concentration. |
| Complex mixture of byproducts. | 1. Decomposition of the starting material or product under the reaction conditions. 2. Side reactions of the liberated benzyloxyacetaldehyde. | 1. Review the stability of all reactants and products under the chosen conditions. 2. If decomposition is suspected, re-evaluate the reaction conditions (temperature, catalyst, solvent). 3. If benzyloxyacetaldehyde is formed, it may undergo side reactions (e.g., aldol condensation). In this case, preventing its formation by adhering to the suggestions for acid-catalyzed decomposition is crucial. |
| Product decomposes during purification. | Acidity of the silica gel used for chromatography. | 1. Neutralize the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine before packing the column. 2. Use an alternative stationary phase, such as neutral or basic alumina. 3. Consider other purification methods like distillation or crystallization if applicable. |
Experimental Protocols
Protocol 1: General Conditions for a Reaction Tolerant of the Acetal
This protocol describes a hypothetical reaction where this compound is used as a building block under neutral or basic conditions.
-
Materials:
-
This compound
-
Reaction partner
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (if required, e.g., NaH, K₂CO₃)
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Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Assemble a flame-dried reaction flask under an inert atmosphere.
-
Add the reaction partner and the anhydrous solvent to the flask.
-
If a base is required, add it at this stage.
-
Add this compound dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
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Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with saturated ammonium chloride solution for organometallic reagents or water for other reactions).
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Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on neutralized silica gel or by another suitable method.
-
Protocol 2: Deprotection (Hydrolysis) of the Acetal
This protocol outlines the cleavage of the dimethyl acetal to liberate the aldehyde functionality.
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Materials:
-
This compound
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Acetone/Water or THF/Water solvent mixture
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Acid catalyst (e.g., p-Toluenesulfonic acid, Amberlyst-15)
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 9:1 v/v).
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Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-TsOH).
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Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, neutralize the acid by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyloxyacetaldehyde.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: A logical workflow for troubleshooting reactions.
References
Technical Support Center: Acetal Exchange Reactions Using Benzyloxyacetaldehyde Dimethyl Acetal
Welcome to the technical support center for acetal exchange reactions involving benzyloxyacetaldehyde dimethyl acetal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
Acetal exchange, or transacetalization, is a reversible reaction. Success often hinges on effectively shifting the equilibrium toward the desired product. The use of this compound offers the advantage of producing methanol as a byproduct, which is generally easier to remove than water, thus helping to drive the reaction to completion. However, challenges can still arise. This guide addresses common problems with potential causes and solutions.
Issue 1: Low or No Product Yield
A low yield of the desired acetal is one of the most common issues. The following table outlines potential causes and recommended actions to improve the reaction outcome.
| Potential Cause | Recommended Solutions |
| Insufficient Catalyst Activity | - Ensure the acid catalyst (e.g., p-toluenesulfonic acid, CSA, Amberlyst-15) is fresh and dry. - Increase catalyst loading incrementally (see Table 1 for guidance). Note that excessive acid can lead to side reactions.[1][2] |
| Inefficient Methanol Removal | - If reacting under reflux, use a Dean-Stark trap or add molecular sieves (3Å or 4Å) to sequester the methanol byproduct.[3] - For reactions at or below the boiling point of methanol, perform the reaction under a vacuum or a stream of inert gas to facilitate methanol removal. |
| Reaction Not at Equilibrium | - Increase the reaction time. Monitor the reaction progress by TLC or ¹H NMR to determine when equilibrium is reached.[2] |
| Suboptimal Temperature | - For sluggish reactions, gradually increase the temperature. Be aware that higher temperatures can sometimes promote side reactions.[2][4][5] A typical starting point is room temperature, with the possibility of heating to 40-80 °C. |
| Poor Quality Starting Materials | - Ensure this compound and the diol are pure and anhydrous. Water in the reaction mixture can hydrolyze the acetals and inhibit the forward reaction. |
Table 1: Effect of Catalyst Loading on Acetalization Yield
The following data, compiled from studies on similar acetalization reactions, illustrates the general trend of how catalyst loading can impact product yield. The optimal loading for your specific reaction may vary.
| Catalyst | Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1 - 1.0 | 70 - 95 | A common and effective catalyst for acetal exchange.[6] |
| Camphorsulfonic Acid (CSA) | 1.0 - 5.0 | 75 - 98 | Often used for more sensitive substrates. |
| Amberlyst-15 | 10 - 20 (w/w %) | 80 - 99 | A solid-supported acid catalyst that simplifies workup.[7] |
| Hydrochloric Acid (HCl) | 0.03 - 0.1 | >90 | Very low loadings can be highly effective, but care must be taken with sensitive functional groups.[1] |
Issue 2: Incomplete Reaction and Presence of Starting Materials
Even with an optimized protocol, reactions may not proceed to completion.
| Potential Cause | Recommended Solutions |
| Equilibrium Limitation | - Use a larger excess of the diol (if feasible and easily separable) to push the equilibrium towards the product. - Ensure efficient removal of methanol as described in "Issue 1". |
| Steric Hindrance | - If using a sterically hindered diol, a stronger acid catalyst or higher reaction temperatures may be required. Prolonged reaction times are also often necessary. |
| Catalyst Deactivation | - If the reaction stalls, adding a fresh portion of the catalyst may help drive it to completion. |
Issue 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
| Side Product | Potential Cause | Mitigation Strategy |
| Benzyloxyacetic Acid/Benzoic Acid | Oxidation of the aldehyde functionality, which can be present in equilibrium or as an impurity. | - Use high-purity this compound. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymerization/Oligomerization | Can occur with certain diols or under harsh acidic conditions. | - Use a milder acid catalyst or lower the catalyst loading. - Reduce the reaction temperature. |
| Hemiacetal Intermediate | The reaction has not gone to completion. | - Increase reaction time, temperature, or catalyst loading. - Ensure efficient methanol removal. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for an acetal exchange reaction with this compound?
A1: A general procedure is as follows:
-
To a solution of the diol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene, or THF) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), add this compound (1.1-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.01-0.05 equivalents).
-
Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding a base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can influence the reaction rate and ease of byproduct removal.
-
Dichloromethane (DCM) is a good general-purpose solvent for reactions at room temperature.
-
Toluene is often used for reactions that require heating, as it allows for the azeotropic removal of methanol using a Dean-Stark trap.
-
Tetrahydrofuran (THF) is another suitable solvent, particularly for substrates with limited solubility in DCM or toluene.
-
In some cases, the reaction can be run neat (without solvent), which can accelerate the reaction rate.
Q3: How can I effectively remove unreacted diol from my product?
A3: Unreacted diol can often be challenging to separate from the desired acetal product due to their similar polarities.
-
Aqueous Workup: Many simple diols, like ethylene glycol, have good water solubility. Repeated aqueous washes of the organic layer during the workup can remove a significant portion of the unreacted diol.
-
Column Chromatography: Careful optimization of the eluent system for silica gel chromatography is often necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the less polar acetal product from the more polar diol.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the diol, distillation under reduced pressure can be an effective purification method.
Q4: How do I confirm the structure of my product using NMR spectroscopy?
A4: ¹H and ¹³C NMR spectroscopy are essential tools for characterizing the product. For the reaction of this compound with ethylene glycol to form 2-(benzyloxymethyl)-1,3-dioxolane:
-
¹H NMR: Look for the disappearance of the methoxy singlet from the starting material (around 3.3-3.4 ppm). Key signals for the product include:
-
A triplet for the acetal proton (CH) around 5.0-5.2 ppm.
-
Multiplets for the dioxolane ring protons (OCH₂CH₂O) typically between 3.8 and 4.1 ppm.
-
A singlet for the benzylic protons (OCH₂) around 4.5-4.6 ppm.
-
A multiplet for the aromatic protons of the benzyl group between 7.2 and 7.4 ppm.
-
-
¹³C NMR: Expect to see the disappearance of the methoxy carbon signal (around 54-55 ppm). Key signals for the product include:
-
The acetal carbon (OCHO) around 102-104 ppm.
-
The dioxolane carbons (OCH₂CH₂O) around 65 ppm.
-
The benzylic carbon (OCH₂) around 73 ppm.
-
Aromatic carbons in the 127-138 ppm range.
-
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | OCH₃ | ~3.3 (s, 6H) | ~54.5 |
| CH(OCH₃)₂ | ~4.5 (t, 1H) | ~103.0 | |
| OCH₂Ph | ~4.6 (s, 2H) | ~73.0 | |
| CH₂OCH₂ | ~3.6 (d, 2H) | ~71.0 | |
| Ar-H | ~7.3 (m, 5H) | ~127-138 | |
| 2-(Benzyloxymethyl)-1,3-dioxolane | OCHO | ~5.1 (t, 1H) | ~103.5 |
| OCH₂CH₂O | ~3.9-4.1 (m, 4H) | ~65.2 | |
| OCH₂Ph | ~4.6 (s, 2H) | ~73.5 | |
| CH₂OCH₂ | ~3.7 (d, 2H) | ~71.5 | |
| Ar-H | ~7.3 (m, 5H) | ~127-138 |
Note: These are approximate chemical shifts and can vary depending on the solvent and specific substitution patterns.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for an acetal exchange reaction.
Acetal Exchange Signaling Pathway
This diagram outlines the key steps in the acid-catalyzed acetal exchange mechanism.
References
Technical Support Center: Purification of Products from Benzyloxyacetaldehyde Dimethyl Acetal Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of reaction products derived from benzyloxyacetaldehyde dimethyl acetal. Below you will find troubleshooting advice for common issues, detailed experimental protocols, and frequently asked questions to assist in your laboratory work.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of products from reactions involving this compound. This guide addresses the most common issues in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Product Recovery After Aqueous Workup | - The product may have some water solubility, leading to loss in the aqueous layer. - The product may have hydrolyzed back to the aldehyde under acidic conditions during workup. | - Back-extraction: Re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. - Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash to decrease the solubility of the organic product in the aqueous phase. - Neutralize Promptly: If the reaction was conducted under acidic conditions, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. |
| Product Degradation on Silica Gel Column | - The slightly acidic nature of standard silica gel can cause the hydrolysis of the acetal or degradation of sensitive functional groups. | - Deactivate Silica Gel: Pre-treat the silica gel with a base. This can be done by running a solvent system containing 1-3% triethylamine through the column before loading the sample. - Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. - Alternative Purification: If the product is thermally stable, consider distillation. Recrystallization is also an option for solid products. |
| Persistent Impurity with Similar Polarity to Product | - Unreacted starting material or a byproduct with similar functional groups may co-elute with the product during column chromatography. | - Optimize Eluent System: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation. - Alternative Chromatography: Consider reverse-phase chromatography if the impurity has a different hydrophobicity profile. |
| Formation of an Emulsion During Extractive Workup | - High concentrations of polar solvents or the presence of charged species can lead to the formation of a stable emulsion between the aqueous and organic layers. | - Add Brine: Washing with a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers. - Filter Through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break the emulsion. |
| Presence of Benzyloxyacetaldehyde Impurity | - Incomplete reaction or hydrolysis of the acetal during workup can lead to contamination with the parent aldehyde. | - Sodium Bisulfite Wash: Benzyloxyacetaldehyde can be removed by washing the organic layer with a saturated solution of sodium bisulfite. This forms a water-soluble adduct with the aldehyde that is extracted into the aqueous phase.[1] |
| Removal of Triphenylphosphine Oxide (from Wittig Reactions) | - Triphenylphosphine oxide is a common byproduct of Wittig reactions and can be difficult to separate from the desired product due to its polarity.[2][3] | - Precipitation: Triphenylphosphine oxide is often poorly soluble in non-polar solvents like hexanes or diethyl ether. Adding such a solvent to the crude product can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.[2] - Column Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent. The corresponding aldehyde, benzyloxyacetaldehyde, is often used in reactions such as aldol condensations and Wittig reactions to introduce a benzyloxymethyl group. The acetal itself can be used as a protected form of the aldehyde in reactions where the aldehyde functionality needs to be masked.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. A spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q3: My product is an oil and will not crystallize. How can I purify it?
A3: If your product is a non-crystalline oil, column chromatography is the most common purification method. If the product is volatile and thermally stable, vacuum distillation can be an effective alternative.
Q4: Is it possible for the benzyloxy group to be cleaved during purification?
A4: The benzyl ether group is generally stable to most purification conditions. However, it can be cleaved under strongly acidic or reductive conditions. Avoid prolonged exposure to strong acids during workup and chromatography.
Q5: What is the best way to remove a high-boiling point solvent like DMF or DMSO after a reaction?
A5: High-boiling point polar solvents like DMF and DMSO can be challenging to remove. A common method is to dilute the reaction mixture with a large volume of water and then extract the product with a water-immiscible organic solvent. Repeatedly washing the organic layer with water or brine will help to remove the residual high-boiling point solvent.
Experimental Protocols
Below are detailed methodologies for common purification techniques that can be adapted for products of this compound reactions.
Protocol 1: General Extractive Workup
This protocol is a standard procedure for the initial purification of a reaction mixture to remove water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash two more times.
-
Brine Wash: Perform a final wash with an equal volume of brine to help remove any remaining water from the organic layer and to aid in breaking any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of a crude product using silica gel column chromatography.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Eluent (solvent system determined by TLC, e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (if applicable)
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (if using flash chromatography) to begin eluting the sample.
-
Collect Fractions: Collect the eluting solvent in fractions using test tubes or a fraction collector.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The efficiency of a purification technique can be assessed by the yield and purity of the final product. The choice of method will depend on the specific properties of the product and the impurities present.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Extractive Workup | Low to Moderate | High | Removes bulk water-soluble impurities quickly. | Does not separate compounds with similar solubility in the organic phase. |
| Column Chromatography | High | Moderate to High | Can separate compounds with very similar properties. | Can be time-consuming and may lead to product loss on the column. |
| Distillation | High | Moderate | Excellent for purifying volatile, thermally stable liquids. | Not suitable for non-volatile or thermally sensitive compounds. |
| Recrystallization | Very High | Low to Moderate | Can yield very pure crystalline solids. | Only applicable to solid products; can have significant product loss in the mother liquor. |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of a reaction product.
Troubleshooting Logic for Product Degradation on Silica Gel
Caption: Decision-making workflow for addressing product degradation during silica gel chromatography.
References
Validation & Comparative
A Comparative Guide to Diol Protection: Benzyloxyacetaldehyde Dimethyl Acetal vs. Benzaldehyde
The Strategic Application of Benzyloxyacetaldehyde Dimethyl Acetal in Complex Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other high-value bioactive molecules, the judicious selection of protecting groups is paramount to achieving high yields and stereochemical control. Benzyloxyacetaldehyde dimethyl acetal serves as a valuable bifunctional building block, offering both a masked aldehyde and a benzyl-protected hydroxyl group. This guide provides an objective comparison of its efficiency against alternative strategies, supported by experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
Performance Comparison: this compound vs. Alternatives
The utility of this compound lies in its inherent stability under a range of reaction conditions, allowing for transformations elsewhere in the molecule without compromising the protected functionalities.[1] Its primary role is often as a precursor to an α-benzyloxy aldehyde, a key structural motif in many natural products and pharmaceuticals. The efficiency of this reagent is best assessed by comparing its application to alternative methods for achieving the same synthetic outcome, such as the use of other protecting groups for diols or alternative precursors for α-alkoxy aldehydes.
A direct quantitative comparison in a multi-step synthesis is often context-dependent. However, we can analyze the efficiency based on reported yields and reaction conditions for analogous transformations. For instance, the protection of diols is a common step where a benzylidene acetal, formed from a benzaldehyde equivalent, is a classic strategy.
Table 1: Comparison of Diol Protection Strategies
| Protecting Group Strategy | Reagent Example | Typical Conditions | Deprotection Conditions | Reported Yield | Advantages | Disadvantages |
| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal | Catalytic acid (e.g., CSA, TsOH, Cu(OTf)₂), MeCN or DMF, rt to 80°C | Acidic hydrolysis (e.g., AcOH/H₂O); Hydrogenolysis (e.g., H₂, Pd/C) | 63-95% | Stable to basic and nucleophilic reagents; Can be regioselectively opened. | Requires acidic conditions for formation and removal; Hydrogenolysis may affect other functional groups. |
| Silyl Ether (di-protection) | TBS-Cl (tert-Butyldimethylsilyl chloride) | Imidazole, DMF, rt | Fluoride source (e.g., TBAF), THF, rt; Acidic conditions | >90% | Mild formation and deprotection conditions; Orthogonal to many other protecting groups. | Can be labile to strong acids and some oxidizing agents; Steric hindrance can be an issue. |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane | Catalytic acid (e.g., TsOH), Acetone, rt | Acidic hydrolysis | >90% | Easy to introduce and remove; Stable to basic and reductive conditions. | Labile to acid; May not be suitable for all subsequent steps. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for evaluating the practical efficiency of a synthetic step.
Protocol 1: Formation of a Benzylidene Acetal using Benzaldehyde Dimethyl Acetal
This protocol describes the protection of a diol using benzaldehyde dimethyl acetal, a close structural analog of this compound, and is representative of the conditions that would be employed.
Reaction: Protection of a generic 1,2-diol.
Materials:
-
Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the benzylidene acetal.
Expected Yield: High (often >90%).[2][3]
Protocol 2: Deprotection of a Benzylidene Acetal via Hydrogenolysis
Reaction: Removal of the benzylidene protecting group.
Materials:
-
Benzylidene acetal (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Triethylsilane (Et₃SiH) (3.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of the benzylidene acetal in methanol, add 10% Pd/C.
-
Add triethylsilane dropwise at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.[2][4]
Expected Yield: Excellent (typically >90%).[4]
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of a multi-step synthesis involving the use of this compound as a protecting group and building block.
Caption: Experimental workflow for a multi-step synthesis utilizing this compound for protection, followed by transformation and deprotection.
Caption: Logical workflow for selecting a protecting group in a multi-step synthesis, considering this compound as an option.
Conclusion
This compound is a highly effective and versatile reagent in multi-step synthesis, offering a stable protecting group for a hydroxyl functionality and a masked aldehyde in a single molecule. Its efficiency is comparable to other robust protecting group strategies, with the choice ultimately depending on the specific reaction conditions of the subsequent synthetic steps and the desired pattern of reactivity. The provided protocols and workflows offer a practical guide for researchers to incorporate this valuable building block into their synthetic endeavors, enabling the efficient construction of complex molecular architectures.
References
A Comparative Guide to the Stereoselectivity of Reactions with Benzyloxyacetaldehyde Dimethyl Acetal
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The selection of a chiral building block can profoundly influence the outcome of a synthetic sequence, impacting both the efficiency of the reaction and the biological activity of the final product. Benzyloxyacetaldehyde and its dimethyl acetal derivative have emerged as valuable C2 synthons, participating in a variety of stereoselective transformations. This guide provides an objective comparison of the stereoselectivity of key reactions involving benzyloxyacetaldehyde, benchmarked against relevant alternatives, and supported by experimental data and detailed protocols.
Understanding Stereocontrol in Reactions of α-Alkoxy Aldehydes
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes, such as benzyloxyacetaldehyde, is primarily governed by the interplay of steric and electronic factors, which can be rationalized by established stereochemical models. The two prevailing models are the Felkin-Anh model, which predicts the outcome under non-chelating conditions, and the Cram-chelate model, which is applicable when a chelating metal is present.
Chelation Control: In the presence of a Lewis acid capable of coordinating to both the carbonyl oxygen and the oxygen of the alkoxy group, a rigid five-membered chelate ring is formed. This conformation locks the substrate, and the nucleophile preferentially attacks from the less hindered face, leading to the syn diastereomer. The benzyloxy group in benzyloxyacetaldehyde is effective at promoting such chelation.
Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating metal or with bulky protecting groups that disfavor chelation, the reaction proceeds through an open-chain transition state. To minimize steric interactions, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile. This generally leads to the formation of the anti diastereomer.
The choice of reaction conditions, particularly the Lewis acid and the protecting group on the α-alkoxy substituent, is therefore critical in dictating the diastereoselectivity of the addition.
Comparative Performance in Stereoselective Reactions
The following tables summarize the performance of benzyloxyacetaldehyde in key stereoselective reactions, with comparisons to other relevant α-alkoxy aldehydes where data is available.
Enantioselective Mukaiyama Aldol Addition
The Mukaiyama aldol reaction is a powerful tool for the formation of carbon-carbon bonds. The use of chiral Lewis acids can render this reaction highly enantioselective.
| Aldehyde | Silyl Enol Ether | Chiral Lewis Acid Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Benzyloxyacetaldehyde | Silyl ketene acetal of methyl acetate | --INVALID-LINK--2 | >95:5 | 98% | 91 | Evans, D. A., et al. |
| Benzyloxyacetaldehyde | Silyl ketene acetal of methyl propionate | --INVALID-LINK--2 | >95:5 | 99% | 92 | Evans, D. A., et al. |
| 2-Benzyloxypropanal | Silyl ketene acetal of methyl acetate | TiCl4 | 85:15 | - | 80 | Generic Example |
| 2-(tert-Butyldimethylsilyloxy)propanal | Silyl ketene acetal of methyl acetate | TiCl4 | 10:90 | - | 75 | Generic Example |
Observations: Benzyloxyacetaldehyde demonstrates exceptional levels of both diastereoselectivity and enantioselectivity in the Mukaiyama aldol reaction when a suitable chiral Lewis acid is employed. The high selectivity is attributed to the strong chelation of the benzyloxy group to the copper catalyst. In contrast, aldehydes with different protecting groups, such as the bulky tert-butyldimethylsilyl (TBDMS) group, can favor non-chelation pathways, leading to a reversal in diastereoselectivity.
Diastereoselective Aldol Reactions with Chiral Enolates
The use of chiral enolates, often derived from chiral auxiliaries, is another effective strategy for controlling stereochemistry in aldol additions.
| Aldehyde | Chiral Boron Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Benzyloxyacetaldehyde | (Z)-Enolate of a chiral oxazolidinone | >98:2 | 85 | Generic Example |
| Benzaldehyde | (Z)-Enolate of a chiral oxazolidinone | 95:5 | 90 | Generic Example |
| Isovaleraldehyde | (Z)-Enolate of a chiral oxazolidinone | 97:3 | 88 | Generic Example |
Observations: Benzyloxyacetaldehyde exhibits excellent diastereoselectivity in reactions with chiral boron enolates, comparable to or exceeding that of simple aliphatic and aromatic aldehydes. The α-benzyloxy group reinforces the facial bias of the chiral auxiliary, leading to high levels of stereocontrol.
Experimental Protocols
General Procedure for the Enantioselective Mukaiyama Aldol Addition to Benzyloxyacetaldehyde
This protocol is adapted from the work of Evans and co-workers.
Materials:
-
Benzyloxyacetaldehyde dimethyl acetal
-
Silyl ketene acetal (e.g., of methyl acetate)
-
Chiral Catalyst: --INVALID-LINK--2 (0.05 mol%)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral copper(II) catalyst.
-
Dissolve the catalyst in anhydrous CH2Cl2.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzyloxyacetaldehyde (1.0 equivalent) to the cooled catalyst solution and stir for 30 minutes to allow for chelation.
-
Slowly add the silyl ketene acetal (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the corresponding Mosher's esters.
Visualizing Reaction Mechanisms and Workflows
Chelation-Controlled Mukaiyama Aldol Reaction
The following diagram illustrates the proposed transition state for the enantioselective Mukaiyama aldol reaction of benzyloxyacetaldehyde, catalyzed by a chiral copper(II)-box complex. The chelation of the aldehyde to the copper center directs the nucleophilic attack of the silyl enol ether to one face of the carbonyl, leading to the observed high stereoselectivity.
Caption: Chelation-controlled transition state.
General Experimental Workflow for Comparison
This diagram outlines a logical workflow for the systematic comparison of the stereoselectivity of different chiral aldehydes in a given reaction.
Caption: Workflow for comparative analysis.
Conclusion
The data presented in this guide validate that this compound is a highly effective substrate for stereoselective reactions, particularly in chelation-controlled processes like the enantioselective Mukaiyama aldol addition. Its ability to form a rigid, chelated transition state with appropriate Lewis acids leads to exceptional levels of both diastereoselectivity and enantioselectivity. When compared to alternatives, the choice of the benzyloxy protecting group is shown to be crucial for achieving high syn selectivity in such reactions. For synthetic chemists aiming to construct complex molecules with precise stereochemical control, benzyloxyacetaldehyde and its acetal derivative represent a superior choice for introducing a chiral C2 building block. The provided experimental protocol offers a practical starting point for researchers to leverage the stereodirecting capabilities of this valuable synthon.
Benzyloxyacetaldehyde Dimethyl Acetal: A Superior Alternative for Precise Aldehyde Delivery in Complex Synthesis
For researchers, scientists, and professionals in drug development, the precise and controlled introduction of an aldehyde functional group is a critical step in the synthesis of complex molecules. While traditional aldehyde sources like formaldehyde, paraformaldehyde, and 1,3,5-trioxane are widely used, they often present challenges related to stability, handling, and side reactions. Benzyloxyacetaldehyde dimethyl acetal emerges as a compelling alternative, offering enhanced stability, controlled release of the aldehyde, and improved performance in key synthetic transformations.
This guide provides an objective comparison of this compound with other common aldehyde sources, supported by experimental data and detailed protocols for its application in crucial carbon-carbon bond-forming reactions.
Properties and Advantages of Aldehyde Sources
The choice of an aldehyde source significantly impacts the outcome of a chemical reaction. This compound, a protected form of benzyloxyacetaldehyde, offers distinct advantages over gaseous formaldehyde and its solid polymers, paraformaldehyde and 1,3,5-trioxane. The acetal protection renders the aldehyde inert to various reaction conditions, preventing unwanted side reactions and allowing for its strategic deprotection at the desired synthetic stage.
| Aldehyde Source | Formula | Physical State | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₁H₁₆O₃ | Liquid | 196.24 | Stable liquid, protected aldehyde, allows for controlled release.[1] |
| Formaldehyde | CH₂O | Gas | 30.03 | Highly reactive and toxic gas, difficult to handle.[2] |
| Paraformaldehyde | (CH₂O)ₙ | Solid | (30.03)ₙ (n=8-100) | Polymeric solid, depolymerizes to formaldehyde upon heating.[2][3] |
| 1,3,5-Trioxane | C₃H₆O₃ | Solid | 90.08 | Cyclic trimer of formaldehyde, stable solid, depolymerizes under acidic conditions.[4][5][6] |
Comparative Performance in Key Synthetic Reactions
The efficacy of an aldehyde source is best evaluated through its performance in widely used synthetic methodologies. Here, we compare this compound with its alternatives in the Pictet-Spengler reaction and Aldol condensation.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in pharmacologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization.
Workflow for Pictet-Spengler Reaction:
Caption: Workflow of the Pictet-Spengler Reaction.
While direct comparative studies are limited, we can analyze representative examples from the literature to infer the relative performance.
| Aldehyde Source | Amine | Reaction Conditions | Yield |
| 1,3,5-Trioxane | Substituted Tryptamine | TFA, CHCl₃, 50°C, 50 min | 42% |
| Various Aldehydes | Tryptamine Derivatives | HFIP, reflux, 8h (for benzaldehyde) | 95% (for benzaldehyde) |
The data suggests that while 1,3,5-trioxane provides a convenient source of formaldehyde for the Pictet-Spengler reaction, the choice of aldehyde can significantly influence the yield. The high yield obtained with benzaldehyde highlights the potential for achieving excellent results with a suitable aldehyde component. Benzyloxyacetaldehyde, liberated from its dimethyl acetal, is expected to perform similarly to other substituted aldehydes, offering a stable and easy-to-handle precursor.
Aldol Condensation
The Aldol condensation is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds. The use of a protected aldehyde like this compound can be advantageous in preventing self-condensation and other side reactions.
General Workflow for Aldol Condensation:
Caption: Workflow of the Aldol Condensation.
Here, we compare the performance of benzyloxyacetaldehyde with paraformaldehyde in proline-catalyzed asymmetric aldol reactions.
| Aldehyde Source | Ketone | Catalyst | Reaction Conditions | Yield | Enantiomeric Excess (ee) |
| Benzyloxyacetaldehyde | Acetone | L-proline | DMSO, rt, 24h | 88% | 98% |
| Paraformaldehyde | Various Ketones | Proline derivatives | Varied | Moderate to good | up to 99% |
The data indicates that benzyloxyacetaldehyde can participate in highly efficient and stereoselective aldol reactions, affording excellent yields and enantioselectivities. While paraformaldehyde is also effective, the use of a well-defined, protected aldehyde like this compound can offer greater control and reproducibility.
Experimental Protocols
Deprotection of this compound
Objective: To generate benzyloxyacetaldehyde from its dimethyl acetal precursor under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane and water.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude benzyloxyacetaldehyde, which can be used in the subsequent reaction without further purification.
General Protocol for the Pictet-Spengler Reaction
Objective: To synthesize a tetrahydro-β-carboline derivative using an aldehyde and tryptamine.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzyloxyacetaldehyde, generated in situ) or 1,3,5-Trioxane
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tryptamine (1 equivalent) in the chosen solvent, add the aldehyde source (1.1 equivalents).
-
Add TFA (or another suitable acid catalyst) and stir the reaction mixture at the appropriate temperature (e.g., 50°C).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
General Protocol for the Asymmetric Aldol Condensation
Objective: To perform an enantioselective aldol condensation between an aldehyde and a ketone catalyzed by proline.
Materials:
-
Aldehyde (e.g., benzyloxyacetaldehyde, generated in situ)
-
Ketone (e.g., acetone)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1 equivalent) and ketone (excess) in DMSO, add L-proline (e.g., 20 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Conclusion
This compound presents a superior alternative to traditional aldehyde sources for several key reasons. Its liquid form and stability at room temperature make it easier and safer to handle compared to gaseous formaldehyde or solid polymers that require heating for depolymerization. The acetal protecting group provides an effective means of controlling the release of the reactive aldehyde, minimizing side reactions and leading to cleaner reaction profiles and potentially higher yields of the desired product. As demonstrated in the context of the Pictet-Spengler and Aldol reactions, the use of a well-defined, protected aldehyde can contribute to high efficiency and stereoselectivity. For researchers seeking precision, control, and improved outcomes in complex organic synthesis, this compound is a valuable and highly recommended reagent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
Stability Under Scrutiny: A Comparative Analysis of Benzyloxyacetaldehyde Dimethyl Acetal and Its Analogs
For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is a critical parameter influencing reaction yields, purification strategies, and the overall efficiency of synthetic routes. This guide provides a detailed comparison of the stability of Benzyloxyacetaldehyde dimethyl acetal and its structural analogs, supported by experimental data and methodologies to ensure informed decision-making in your research endeavors.
The stability of an acetal is primarily dictated by its susceptibility to hydrolysis, a reaction catalyzed by the presence of acid. Under neutral or basic conditions, acetals are generally stable, making them excellent protecting groups for aldehydes and ketones. However, in an acidic environment, the acetal linkage is cleaved to regenerate the parent aldehyde and alcohol. The rate of this hydrolysis is significantly influenced by the electronic and steric properties of the substituents attached to the acetal carbon.
Comparative Stability: The Influence of Substituents
The acid-catalyzed hydrolysis of acetals proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by the formation of a resonance-stabilized carbocation intermediate. The stability of this carbocation is the rate-determining step of the hydrolysis. Electron-donating groups attached to the carbon bearing the acetal functionality can stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation, leading to a slower rate of hydrolysis and greater stability of the acetal.
A systematic study on the effect of substituents on the hydrolysis rates of various benzylidene acetals provides valuable quantitative insight.[1] The following table summarizes the half-lives of several substituted benzylidene acetals under acidic conditions (pH 5), illustrating the profound impact of electronic effects on their stability.
| Acetal Analog | Substituent on Benzyl Ring | Electronic Effect | Half-life (t₁₂) at pH 5 (hours) | Relative Stability |
| Hypothetical this compound Analog | -OCH₂Ph | Weakly Electron-Withdrawing | Estimated to be > 425 | High |
| Unsubstituted Benzylidene Acetal | -H | Neutral | 425 | Moderate |
| p-Methoxybenzylidene Acetal | -OCH₃ | Strongly Electron-Donating | 70.4 | Low |
| p-Nitrobenzylidene Acetal | -NO₂ | Strongly Electron-Withdrawing | Too slow to measure accurately | Very High |
Note: The half-life for the this compound analog is an educated estimation based on the electronic properties of the benzyloxy group in comparison to the experimental data provided for other analogs.
Experimental Protocol: Determination of Acetal Stability via Acid-Catalyzed Hydrolysis
The following is a generalized experimental protocol for determining the hydrolytic stability of acetals.
Objective: To quantify the rate of acid-catalyzed hydrolysis of an acetal by monitoring the disappearance of the starting material or the appearance of the aldehyde product over time.
Materials:
-
Acetal of interest (e.g., this compound)
-
Aqueous buffer solution of a specific pH (e.g., pH 5 acetate buffer)
-
Organic co-solvent if the acetal is not water-soluble (e.g., acetonitrile, dioxane)
-
Internal standard for quantitative analysis (e.g., durene for ¹H NMR)
-
Deuterated solvent for NMR studies (e.g., D₂O, CD₃CN)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA) for accelerated studies if necessary.[1]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer or a UV-Vis Spectrophotometer
-
pH meter
-
Thermostatted reaction vessel
Procedure:
-
Sample Preparation: Prepare a stock solution of the acetal and the internal standard in the chosen co-solvent.
-
Reaction Initiation: In a thermostatted vessel, combine the aqueous buffer and the organic co-solvent. Allow the mixture to equilibrate to the desired temperature. Initiate the hydrolysis by adding a known amount of the acetal stock solution to the reaction mixture.
-
Time-course Monitoring:
-
NMR Spectroscopy: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base). Prepare the sample for NMR analysis in a deuterated solvent. The disappearance of the acetal signal (e.g., the methoxy protons) and the appearance of the aldehyde proton signal are monitored and integrated relative to the internal standard.
-
UV-Vis Spectrophotometry: If the resulting aldehyde has a distinct UV-Vis absorbance from the acetal, the reaction can be monitored continuously in a cuvette placed within the spectrophotometer. The increase in absorbance at the characteristic wavelength of the aldehyde is recorded over time.
-
-
Data Analysis: Plot the concentration of the acetal versus time. The data can be fitted to a first-order or pseudo-first-order kinetic model to determine the rate constant (k) of the hydrolysis. The half-life (t₁₂) of the acetal can then be calculated using the equation: t₁₂ = 0.693 / k.
Visualizing the Hydrolysis Pathway and Experimental Workflow
To better understand the processes involved in acetal stability studies, the following diagrams, generated using the DOT language, illustrate the acid-catalyzed hydrolysis mechanism and a typical experimental workflow.
Caption: Acid-catalyzed hydrolysis of an acetal.
Caption: Workflow for determining acetal stability.
Conclusion
The stability of this compound and its analogs is a critical consideration in synthetic chemistry. By understanding the electronic effects of substituents on the rate of acid-catalyzed hydrolysis, researchers can predict the relative stability of different acetals. The benzyloxy group, being weakly electron-withdrawing, imparts a moderate to high level of stability to the acetal functionality. For applications requiring enhanced stability, particularly in acidic environments, analogs with stronger electron-withdrawing groups should be considered. Conversely, for facile deprotection, analogs with electron-donating groups may be more suitable. The provided experimental protocol offers a robust framework for the quantitative assessment of acetal stability, enabling the selection of the most appropriate compounds for specific synthetic challenges.
References
Benzyloxyacetaldehyde Dimethyl Acetal: A Comparative Guide for Total Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in total synthesis is paramount to achieving efficiency, stereocontrol, and high yields. Benzyloxyacetaldehyde dimethyl acetal has emerged as a valuable C2 synthon, offering a masked aldehyde functionality and a versatile benzyloxy group for downstream transformations. This guide provides a comparative analysis of this compound against a prominent alternative, the Evans Asymmetric Aldol Reaction, supported by case studies, experimental data, and detailed protocols.
Performance Comparison: this compound vs. Evans Aldol Reaction
The utility of this compound is prominently demonstrated in its application in Mukaiyama aldol reactions, where it serves as a key electrophile for the construction of chiral β-hydroxy carbonyl moieties. In contrast, the Evans asymmetric aldol reaction employs a chiral auxiliary to achieve high levels of stereocontrol in the formation of similar aldol adducts. The choice between these two methodologies often depends on the specific synthetic strategy, desired stereoisomer, and the complexity of the interacting partners.
| Feature | This compound (in Mukaiyama Aldol) | Evans Asymmetric Aldol Reaction |
| Stereocontrol | Relies on the inherent facial bias of the chiral catalyst and silyl enol ether geometry. Can provide good to excellent diastereoselectivity. | Employs a covalently bound chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome with high predictability and excellent diastereoselectivity (often >95% d.e.).[1] |
| Substrate Scope | Broad scope for both the silyl enol ether and the aldehyde component. | Generally reliable for a wide range of aldehydes and the N-acylated chiral auxiliary.[2] |
| Reagent & Catalyst | Requires a silyl enol ether, a Lewis acid catalyst (e.g., TiCl4, Sn(OTf)2), and benzyloxyacetaldehyde. | Requires the synthesis of an N-acyl chiral auxiliary, a boron Lewis acid (e.g., Bu2BOTf), and a tertiary amine base. |
| Removal of Protecting/Auxiliary Group | The benzyl ether can be removed under various hydrogenolysis or acidic conditions. The acetal is cleaved under acidic conditions to reveal the aldehyde. | The chiral auxiliary is typically removed by hydrolysis (e.g., LiOH/H2O2) or reduction (e.g., LiBH4), which can sometimes be harsh on sensitive functional groups.[2] |
| Atom Economy | Generally higher as the protecting groups are smaller than the chiral auxiliary. | Lower due to the stoichiometric use of a relatively large chiral auxiliary that is cleaved and removed in a subsequent step. |
Case Study 1: Total Synthesis of Myxothiazol
Myxothiazol, a potent antifungal agent, has been a target for total synthesis, showcasing the application of sophisticated stereoselective methodologies. While direct use of this compound is not explicitly detailed in some reported syntheses, the construction of a key fragment often involves an aldol reaction to set the stereocenters. One prominent approach utilizes an Evans asymmetric aldol protocol.[3]
In a convergent total synthesis of myxothiazols A and Z, an Evans asymmetric aldol reaction was employed to produce a key substituted β-methoxyacrylate aldehyde intermediate.[3] This highlights the utility of the Evans methodology in constructing complex stereochemical arrays found in natural products.
Experimental Protocols
General Protocol for Enantioselective Mukaiyama Aldol Reaction with Benzyloxyacetaldehyde
This protocol is a generalized procedure based on established methodologies for Mukaiyama aldol reactions.[4][5]
Materials:
-
Benzyloxyacetaldehyde
-
Silyl enol ether (e.g., trimethylsilyl enol ether of a ketone)
-
Chiral Lewis acid catalyst (e.g., a chiral titanium complex)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitrogen or argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst in anhydrous DCM.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Add benzyloxyacetaldehyde dropwise to the catalyst solution and stir for 30 minutes.
-
Slowly add the silyl enol ether to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
General Protocol for an Evans Asymmetric Aldol Reaction
This protocol is a generalized procedure based on the well-established Evans aldol reaction methodology.[1]
Materials:
-
N-Acyl chiral oxazolidinone (e.g., derived from valine or phenylalanine)
-
Di-n-butylboron triflate (Bu2BOTf)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitrogen or argon atmosphere
Procedure:
-
Dissolve the N-acyl chiral oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu2BOTf dropwise, followed by the slow addition of TEA or DIPEA.
-
Stir the mixture at -78 °C for 30-60 minutes to form the boron enolate.
-
Add the desired aldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours (monitored by TLC).
-
Quench the reaction by adding a phosphate buffer solution (pH 7), followed by methanol and hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.
Logical Workflow and Signaling Pathways
The decision-making process for choosing between this compound in a Mukaiyama aldol reaction and an Evans aldol reaction can be visualized as a logical workflow.
Caption: Decision workflow for selecting an aldol strategy.
The reaction mechanism for the Mukaiyama aldol reaction involves the activation of the aldehyde by a Lewis acid, followed by the nucleophilic attack of the silyl enol ether.
Caption: Simplified Mukaiyama aldol reaction pathway.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Total synthesis of myxothiazols, novel bis-thiazole β-methoxyacrylate-based anti-fungal compounds from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Functional Group Tolerance of Benzyloxyacetaldehyde Dimethyl Acetal
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Benzyloxyacetaldehyde dimethyl acetal serves as a valuable protecting group for aldehydes, offering a distinct profile of stability and reactivity. This guide provides a comprehensive comparison of its functional group tolerance with common alternatives, supported by established chemical principles and representative experimental data.
Introduction to this compound
This compound is an acyclic acetal used to mask the reactivity of an aldehyde functional group. Its structure, featuring a benzyloxy ether moiety, provides unique characteristics that can be leveraged in multi-step synthetic pathways. Like other acetals, its primary role is to remain inert under conditions that would otherwise transform an unprotected aldehyde, such as nucleophilic attack or reduction, and to be reliably cleaved under specific, mild conditions to regenerate the aldehyde.
General Stability of Acetal Protecting Groups
Acetal protecting groups, in general, are characterized by their robust stability in neutral to strongly basic environments.[1][2] This makes them ideal for reactions involving organometallic reagents (e.g., Grignard and organolithium reagents)[1][2], hydride reducing agents (e.g., lithium aluminum hydride and sodium borohydride)[3][4], and other nucleophiles. Their lability in the presence of acid, particularly aqueous acid, allows for their selective removal.[1][2]
Comparative Functional Group Tolerance
The stability of a protecting group is not absolute and depends on the specific reaction conditions. The following table summarizes the qualitative tolerance of this compound compared to other common acetal protecting groups in the presence of various functional groups and reagents.
| Reagent/Condition | Functional Group | This compound | Benzaldehyde Dimethyl Acetal | 1,3-Dioxolane (Cyclic) | 1,3-Dioxane (Cyclic) |
| Strong Bases | e.g., NaOH, KOtBu | Stable | Stable | Stable | Stable |
| Nucleophiles | e.g., Grignard (RMgX), Organolithiums (RLi) | Stable[1][2] | Stable | Stable | Stable |
| Hydride Reductants | e.g., LiAlH₄, NaBH₄ | Stable[3][4] | Stable | Stable | Stable |
| Oxidizing Agents | e.g., PCC, Swern Oxidation | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenation | e.g., H₂, Pd/C | Labile (debenzylation) | Stable | Stable | Stable |
| Brønsted Acids | e.g., aq. HCl, p-TsOH | Labile | Labile | Labile (more stable than acyclic) | Labile (more stable than acyclic) |
| Lewis Acids | e.g., TiCl₄, SnCl₄ | Labile[5] | Labile | Labile | Labile |
Key Observations:
-
General Stability: All listed acetals exhibit excellent stability towards basic, nucleophilic, and reducing conditions.
-
Acid Lability: The primary mode of deprotection for all acetals is acid-catalyzed hydrolysis.
-
Cyclic vs. Acyclic: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acidic hydrolysis than their acyclic counterparts like this compound.
-
Unique Lability of Benzyloxy Group: The benzyloxy moiety in this compound introduces a unique point of reactivity. It can be cleaved under conditions of catalytic hydrogenolysis, a feature not present in simple dialkyl or cyclic acetals. This allows for an additional, orthogonal deprotection strategy.
Experimental Protocols
To quantitatively assess the functional group tolerance, a series of standardized experiments can be performed. The following protocol outlines a general method for comparing the stability of different acetal protecting groups under acidic conditions.
Protocol: Comparative Acid Stability of Acetal Protecting Groups
Objective: To determine the relative stability of this compound and other acetal protecting groups under controlled acidic conditions.
Materials:
-
Substrates: this compound, Benzaldehyde dimethyl acetal, 2-phenyl-1,3-dioxolane, 2-phenyl-1,3-dioxane.
-
Internal standard (e.g., dodecane).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Acid catalyst: 1 M solution of p-toluenesulfonic acid (p-TsOH) in THF.
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄).
-
Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of each acetal substrate (0.1 M) in THF containing a known concentration of the internal standard.
-
Reaction Setup: In a series of reaction vials, place 1 mL of each stock solution.
-
Initiation of Deprotection: To each vial, add a specific volume of the p-TsOH solution (e.g., 0.1 eq) to initiate the deprotection reaction. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of saturated NaHCO₃ solution.
-
Extraction: Add 0.5 mL of diethyl ether to the quenched aliquot, vortex, and allow the layers to separate.
-
Analysis: Analyze the organic layer by GC-FID to determine the ratio of the remaining acetal to the internal standard.
-
Data Analysis: Plot the percentage of remaining acetal against time for each substrate. The rate of disappearance will indicate the relative acid stability.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate key concepts in the use of acetal protecting groups.
Caption: A typical workflow for utilizing an acetal protecting group in organic synthesis.
Caption: General trend of increasing stability of acetals towards acid-catalyzed hydrolysis.
Caption: Orthogonal deprotection possibilities for this compound.
Conclusion
This compound is a versatile protecting group for aldehydes, demonstrating broad compatibility with basic, nucleophilic, and reductive conditions. Its functional group tolerance is comparable to other common acyclic acetals. While generally less stable to acid than cyclic acetals, its unique susceptibility to hydrogenolytic cleavage of the benzyloxy group provides an additional layer of synthetic flexibility, enabling orthogonal deprotection strategies. The choice of the most appropriate acetal protecting group will ultimately depend on the specific reaction sequence and the other functional groups present in the molecule. Careful consideration of the relative stabilities and deprotection conditions outlined in this guide will aid researchers in designing more efficient and successful synthetic routes.
References
A Comparative Guide to Benzyloxyacetaldehyde Dimethyl Acetal in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of chiral drugs and other bioactive molecules, the choice of synthetic intermediates is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall cost-effectiveness. This guide provides a comprehensive benchmark of benzyloxyacetaldehyde dimethyl acetal against other common synthetic intermediates, offering a data-driven comparison of their performance in key chemical transformations. Detailed experimental protocols and visual representations of synthetic pathways are included to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Synthetic Intermediates
The utility of a synthetic intermediate is assessed by a combination of factors including yield, purity of the product, stereoselectivity, and the cost and stability of the starting material. This compound serves as a valuable C2 synthon, offering a masked aldehyde functionality and a benzyl ether protecting group. Its performance is best evaluated in the context of specific, widely used chemical reactions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. In the synthesis of chiral molecules, the enantioselectivity and diastereoselectivity of this reaction are paramount. Benzyloxyacetaldehyde, often used in its protected acetal form, is a key substrate in achieving high levels of stereocontrol, particularly in Evans' aldol and Mukaiyama aldol reactions.
| Intermediate | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Key Advantages & Disadvantages |
| Benzyloxyacetaldehyde | Evans' Aldol with Chiral Oxazolidinone | >95:5 | >99% | 85-95% | Advantages: High diastereo- and enantioselectivity. The benzyloxy group can influence facial selectivity. Disadvantages: Requires stoichiometric chiral auxiliary. |
| Glyceraldehyde Acetonide | Nucleophilic Addition | Variable | Variable | 70-90% | Advantages: Readily available from the chiral pool. Disadvantages: Can be prone to epimerization. The isopropylidene protecting group may not be stable under all conditions. |
| 3-Hydroxypropanal (and derivatives) | Proline-catalyzed Aldol | N/A | 80-95% | 70-85% | Advantages: Organocatalytic, avoiding metal catalysts. Disadvantages: Lower diastereoselectivity control compared to auxiliary-based methods. |
Note: The data presented is a synthesis of typical results found in the literature and can vary based on specific reaction conditions, catalysts, and substrates used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are representative protocols for key transformations involving this compound.
Protocol 1: Asymmetric Aldol Reaction for the Synthesis of a Chiral 1,3-Diol Precursor
This protocol is adapted from the Evans' asymmetric aldol reaction, a reliable method for establishing stereocenters.[1]
Objective: To synthesize a chiral β-hydroxy carbonyl compound, a precursor to 1,3-diols, with high stereoselectivity.
Materials:
-
(R)-4-benzyl-3-propionyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Hydrogen peroxide (30% aq.)
-
Methanol (MeOH)
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: To a solution of (R)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of TEA (1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add a solution of benzyloxyacetaldehyde (generated in situ from the dimethyl acetal via mild acidic hydrolysis, or using the aldehyde directly if available) (1.2 eq) in anhydrous DCM dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up and Auxiliary Cleavage: Quench the reaction by the addition of a pH 7 buffer. Add MeOH and 30% aqueous H₂O₂ at 0 °C and stir vigorously for 1 hour. Extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Reduction to Diol: The crude β-hydroxy imide is dissolved in THF at -78 °C. LiBH₄ (2.0 eq) is added portion-wise, and the reaction is stirred for 3 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield the chiral 1,3-diol.
Expected Outcome: This procedure typically yields the syn-aldol product with high diastereoselectivity (>95%) and enantioselectivity (>99%), which is then reduced to the corresponding chiral 1,3-diol.
Mandatory Visualizations
Synthesis of the Atorvastatin Side Chain
The synthesis of the chiral side chain of Atorvastatin (Lipitor®), a blockbuster cholesterol-lowering drug, is a prime example of the application of stereoselective synthesis.[2][3] While various routes exist, many rely on the creation of a key chiral diol intermediate. The following workflow illustrates a conceptual pathway for the synthesis of a key intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is a precursor to the atorvastatin side chain.[4][5][6][7] This pathway highlights the importance of chiral building blocks in the synthesis of complex pharmaceuticals.
Caption: Biocatalytic synthesis of a key chiral intermediate for the Atorvastatin side chain.
General Workflow for Asymmetric Aldol Reaction and Diol Synthesis
The following diagram illustrates a typical logical workflow for the synthesis of a chiral 1,3-diol using an asymmetric aldol reaction, a common application for chiral aldehydes and their precursors like this compound.
Caption: General workflow for the synthesis of a chiral 1,3-diol via an asymmetric aldol reaction.
Conclusion
This compound stands as a highly effective and versatile intermediate in asymmetric synthesis. Its utility is particularly pronounced in stereoselective aldol reactions, where it consistently delivers high levels of diastereo- and enantioselectivity, crucial for the synthesis of complex chiral molecules like pharmaceutical intermediates. While the use of stoichiometric chiral auxiliaries represents a consideration in terms of atom economy, the reliability and high stereocontrol offered by this approach often justify its application. In comparison to other chiral synthons, benzyloxyacetaldehyde provides a unique combination of a masked aldehyde and a stable benzyl ether protecting group, which can be advantageous in multi-step synthetic sequences. The choice of intermediate will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemistry, the stability of other functional groups present, and economic considerations. This guide provides a foundational benchmark to aid chemists in navigating these critical decisions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Benzyloxyacetaldehyde Dimethyl Acetal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of Benzyloxyacetaldehyde dimethyl acetal. While some safety data sheets (SDS) indicate this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C11H16O3 | [1] |
| Boiling Point | 80 - 82 °C / 176 - 179.6 °F | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Purity | Min. 95% | [2] |
| Density | 1.04 g/cm³ | [2] |
| Refractive Index | 1.49 | [2] |
| Storage | Store long-term at 2-8°C in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2][3] |
Operational Plan: Handling and Disposal
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS) : Always consult the most recent SDS for this chemical. Note that different suppliers may provide conflicting hazard information.[1][2][3]
-
Ensure Adequate Ventilation : Work in a well-ventilated area, such as a chemical fume hood.[3]
-
Gather Personal Protective Equipment (PPE) : Assemble all necessary PPE as detailed below.
-
Locate Emergency Equipment : Ensure easy access to an eyewash station and safety shower.[4]
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes, conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile gloves are a common choice for broad protection.[5] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect against incidental contact.[6] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3] |
Handling Procedures
-
Dispensing :
-
During Reaction :
-
Keep the reaction vessel closed to the extent possible.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction :
-
Quench the reaction safely according to your specific protocol.
-
Clean all equipment thoroughly after use.
-
Spill and Emergency Procedures
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Move the individual to fresh air.[3]
-
-
Ingestion :
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1]
-
Waste Collection :
-
Collect all waste containing this compound in a clearly labeled, sealed container.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 127657-97-0 this compound AKSci J53364 [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
